Product packaging for 1-butyl-1H-imidazol-2-amine(Cat. No.:)

1-butyl-1H-imidazol-2-amine

Cat. No.: B15258091
M. Wt: 139.20 g/mol
InChI Key: OYKSDZPEVIYKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Butyl-1H-imidazol-2-amine is a chemical compound featuring an imidazole ring core, a five-membered aromatic heterocycle with two nitrogen atoms, which is substituted with an amine group at the 2-position and a butyl chain at the 1-nitrogen atom. This structure places it within a class of molecules known as 2-aminoimidazoles, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities . The 2-aminoimidazole moiety is a key structural element in a wide range of bioactive molecules and serves as a bioisostere for guanidine and other heterocycles, making it a valuable building block for the design of novel therapeutic agents . In research settings, 2-aminoimidazole derivatives, such as this compound, are investigated for their potential across multiple therapeutic areas. These include serving as inhibitors for targets like vascular adhesion protein-1 (VAP-1) , as well as exhibiting antibacterial, antifungal, anti-inflammatory, and antitumor properties . The compound's structure is also of significant interest in the synthesis of more complex alkaloids and functional molecules, acting as a versatile synthon or intermediate . Researchers utilize this compound to explore new chemical spaces and develop modulators for various biological pathways. Applications: This product is intended for research applications only, including but not limited to: use as a key intermediate in organic synthesis and medicinal chemistry; investigation of its pharmacological properties in drug discovery programs; and serving as a building block for the development of novel chemical entities. Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and use instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3 B15258091 1-butyl-1H-imidazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-butylimidazol-2-amine

InChI

InChI=1S/C7H13N3/c1-2-3-5-10-6-4-9-7(10)8/h4,6H,2-3,5H2,1H3,(H2,8,9)

InChI Key

OYKSDZPEVIYKEW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-butyl-1H-imidazol-2-amine, a valuable building block in medicinal chemistry and drug development. The document details a feasible synthetic pathway, including a step-by-step experimental protocol, and presents relevant quantitative data and characterization methods.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of an N-butylated amino acetal intermediate. This is followed by a cyclization reaction with cyanamide to construct the desired 2-aminoimidazole ring system. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.

A logical workflow for the synthesis and characterization of this compound is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Starting Materials: - Butylamine - 2-Bromo-1,1-dimethoxyethane step1 Step 1: N-Alkylation Formation of N-butylaminoacetaldehyde diethyl acetal start->step1 step2 Step 2: Cyclization Formation of This compound step1->step2 cyanamide Cyanamide cyanamide->step2 purification Purification (e.g., Column Chromatography) step2->purification nmr NMR Spectroscopy (1H and 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

Caption: Experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of N-substituted 2-aminoimidazoles and N-alkylation reactions.

Step 1: Synthesis of N-(2,2-dimethoxyethyl)butan-1-amine

This initial step involves the nucleophilic substitution of a halogenated acetal with butylamine.

Materials:

  • Butylamine

  • 2-Bromo-1,1-dimethoxyethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of butylamine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature and add 2-bromo-1,1-dimethoxyethane (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2,2-dimethoxyethyl)butan-1-amine, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the acid-catalyzed cyclization of the N-butylamino acetal with cyanamide.

Materials:

  • N-(2,2-dimethoxyethyl)butan-1-amine (from Step 1)

  • Cyanamide

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

  • Dissolve N-(2,2-dimethoxyethyl)butan-1-amine (1.0 equivalent) and cyanamide (1.2 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of concentrated hydrochloric acid or a solution of HCl in dioxane.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the formation of the product by TLC.

  • Cool the reaction mixture to room temperature and neutralize with an aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

ParameterStep 1: N-AlkylationStep 2: Cyclization
Reactant Ratios Butylamine (1.0 eq), 2-Bromo-1,1-dimethoxyethane (1.1 eq), K₂CO₃ (1.5 eq)N-(2,2-dimethoxyethyl)butan-1-amine (1.0 eq), Cyanamide (1.2 eq)
Reaction Temperature Reflux (approx. 82°C)Reflux
Reaction Time 12 - 24 hours4 - 8 hours
Typical Yield 80 - 95%60 - 80%

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), two singlets or doublets for the imidazole ring protons, and a broad singlet for the amine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons of the butyl group and the three carbons of the imidazole ring.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Imidazole CH ~6.5 - 7.0~115 - 125
Imidazole CH ~6.5 - 7.0~115 - 125
Imidazole C -NH₂-~145 - 155
NHBroad singlet, variable-
N-CH₂ -CH₂-CH₂-CH₃~3.8 - 4.2 (t)~45 - 50
N-CH₂-CH₂ -CH₂-CH₃~1.6 - 1.8 (m)~30 - 35
N-CH₂-CH₂-CH₂ -CH₃~1.2 - 1.4 (m)~19 - 21
N-CH₂-CH₂-CH₂-CH₃ ~0.8 - 1.0 (t)~13 - 15

Note: "t" denotes a triplet and "m" denotes a multiplet. Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₇H₁₃N₃), the expected molecular weight is approximately 139.20 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 139. Alpha-cleavage is a common fragmentation pattern for amines, which may result in characteristic fragment ions.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H stretch (primary amine)3300 - 3500 (typically two bands)[2]
C-H stretch (alkane)2850 - 3000
C=N stretch (imidazole ring)1500 - 1650
C-N stretch1000 - 1350[2]

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the 2-aminoimidazole scaffold is a well-known pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities.[3] These activities include antimicrobial, antifungal, and anticancer properties.[4] The mechanism of action often involves the interaction of the imidazole and amine functionalities with biological targets such as enzymes and receptors. For instance, some 2-aminoimidazole derivatives have been shown to inhibit bacterial biofilm formation. The N-butyl group can influence the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic pockets in target proteins.

The general relationship of a 2-aminoimidazole-containing drug with a target protein leading to a cellular response is depicted below.

Signaling_Pathway drug This compound binding Binding Event drug->binding target Target Protein (e.g., Enzyme, Receptor) target->binding conformational_change Conformational Change in Target Protein binding->conformational_change signaling_cascade Downstream Signaling Cascade conformational_change->signaling_cascade cellular_response Cellular Response (e.g., Inhibition of Growth, Modulation of Activity) signaling_cascade->cellular_response

Caption: Generalized signaling pathway for a 2-aminoimidazole-based drug.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. This guide provides a solid foundation for the synthesis and initial characterization of this important molecule, enabling further investigation into its biological properties and potential therapeutic applications.

References

An In-depth Technical Guide on the Core Chemical Properties of 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated chemical and biological properties of 1-butyl-1H-imidazol-2-amine. Due to the limited availability of data for this specific molecule, information from closely related analogs is utilized to present a thorough profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties

PropertyValue (for 1-butylimidazole)Reference
Molecular Formula C₇H₁₂N₂[1]
Molecular Weight 124.18 g/mol [1]
Appearance Colorless to yellowish liquid[1]
Odor Amine-like[1]
Boiling Point 114-116 °C at 12 mmHg[1]
Solubility Soluble in water and organic solvents (e.g., ethanol, acetone)[1]

It is important to note that the presence of the 2-amino group in this compound is expected to increase its polarity and melting point compared to 1-butylimidazole, and it will also introduce basicity to the exocyclic nitrogen.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible and commonly employed method would be the direct N-alkylation of 2-aminoimidazole with a suitable butylating agent.

Materials:

  • 2-aminoimidazole

  • 1-Bromobutane (or other butyl halide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminoimidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the butyl group protons, including a triplet for the terminal methyl group and multiplets for the methylene groups. The protons on the imidazole ring will appear as singlets or doublets in the aromatic region. The N-H protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the four carbons of the butyl group and the three carbons of the imidazole ring.

  • IR Spectroscopy: The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic components, and C=N and C=C stretching vibrations from the imidazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of 2-aminoimidazole are known for their diverse biological activities, particularly as antimicrobial and antibiofilm agents.[2][3] While the specific mechanism of action for this compound has not been elucidated, studies on related compounds suggest potential involvement in the disruption of bacterial signaling and membrane integrity.

2-Aminoimidazole-based compounds have been shown to interfere with bacterial two-component systems (TCS), which are crucial for sensing and responding to environmental stimuli, including those that trigger biofilm formation.[3] By modulating TCS, these compounds can inhibit the switch from a planktonic to a biofilm lifestyle. Furthermore, some 2-aminoimidazoles may disrupt the bacterial outer membrane, leading to increased permeability and potentiation of the effects of conventional antibiotics.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2-Aminoimidazole 2-Aminoimidazole Reaction Reaction 2-Aminoimidazole->Reaction 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR Mass Spec Mass Spec Pure Product->Mass Spec

Caption: Synthetic and characterization workflow for this compound.

Signaling_Pathway Compound This compound TCS Two-Component System (TCS) Sensor Kinase Compound->TCS Inhibition Outer_Membrane Bacterial Outer Membrane Compound->Outer_Membrane Disruption Response_Regulator Response Regulator TCS->Response_Regulator Phosphorylation Cascade Biofilm_Genes Biofilm-Related Gene Expression Response_Regulator->Biofilm_Genes Transcription Regulation Biofilm_Formation Biofilm Formation Biofilm_Genes->Biofilm_Formation Increased_Permeability Increased Permeability Outer_Membrane->Increased_Permeability

Caption: Plausible mechanisms of action for 2-aminoimidazole derivatives against bacteria.

References

An In-Depth Technical Guide to 1-Butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the 2-aminoimidazole (2-AI) class of molecules. This class, inspired by marine alkaloids, has garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities. Notably, 2-AI derivatives have emerged as potent modulators of bacterial biofilms, representing a promising avenue for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the available physical and chemical properties of this compound, details relevant experimental protocols for its characterization, and explores the biological pathways associated with the broader class of 2-aminoimidazoles.

Physicochemical Properties

Table 1: Physicochemical Data of 2-Aminoimidazole and Related Compounds

Property2-Aminoimidazole (Parent Compound)1-Butylimidazole (Structural Analog)Notes
Molecular Formula C₃H₅N₃[1]C₇H₁₂N₂[2]-
Molecular Weight 83.09 g/mol [1]124.18 g/mol [2]-
Appearance -Colorless to light yellow liquid[2][3]The butyl-substituted amine is likely to be a liquid or a low-melting solid at room temperature.
Boiling Point -257 °C[4]The boiling point is expected to be influenced by the amino group.
Melting Point --Not available.
Solubility Soluble in water.Insoluble in water.[2][3]The amine group in the target molecule is expected to increase water solubility compared to 1-butylimidazole.
pKa (conjugate acid) Data not available-The 2-amino group is expected to be basic.
LogP (calculated) -0.3[1]1.2[2]The butyl group will increase lipophilicity compared to the parent compound.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physical properties of amines like this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

    • The sample is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

    • A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or by using a micro-method with a Thiele tube.

  • Procedure (Micro-method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.

    • The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

    • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of a compound in various solvents provides information about its polarity.

  • Procedure:

    • To a series of test tubes, add a small, measured amount of this compound.

    • To each test tube, add a different solvent (e.g., water, ethanol, diethyl ether, dilute HCl, dilute NaOH) in small, incremental volumes.

    • After each addition, the mixture is agitated vigorously.

    • Solubility is determined by visual inspection for the formation of a homogeneous solution. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble).

Biological Activity and Signaling Pathways

The 2-aminoimidazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for a broad range of biological activities. A significant area of research for 2-AI derivatives is their ability to inhibit and disperse bacterial biofilms.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. Biofilms are notoriously resistant to conventional antibiotics and host immune responses. 2-Aminoimidazole compounds have been shown to interfere with biofilm formation in a variety of bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.

The anti-biofilm activity of 2-aminoimidazoles is believed to involve the modulation of bacterial signaling pathways that control the switch from a planktonic (free-swimming) to a sessile (biofilm) lifestyle. One of the key regulatory systems involved in biofilm formation is quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.

While the precise molecular targets of this compound are yet to be fully elucidated, studies on related 2-AI compounds suggest that they may interfere with the expression of genes responsible for the production of the EPS matrix. For instance, in Salmonella, 5-phenyl-2-aminoimidazole has been shown to decrease the expression of key genes involved in EPS formation, such as csgD, adrA, and csgB.[5]

Below is a conceptual diagram illustrating a plausible mechanism of action for 2-aminoimidazole derivatives in the inhibition of bacterial biofilm formation.

G Conceptual Pathway of 2-Aminoimidazole Anti-Biofilm Activity cluster_bacterium Bacterial Cell QS_signals Quorum Sensing Signals Receptor Signal Receptor QS_signals->Receptor binds TF Transcription Factor (e.g., CsgD) Receptor->TF activates Biofilm_genes Biofilm Formation Genes (e.g., csgB, adrA) TF->Biofilm_genes upregulates EPS Extracellular Polymeric Substance (EPS) Production Biofilm_genes->EPS Biofilm Biofilm Formation EPS->Biofilm Two_AI This compound (2-AI Derivative) Two_AI->TF inhibits

Caption: Inhibition of bacterial biofilm formation by a 2-aminoimidazole derivative.

This diagram illustrates that the 2-AI compound may inhibit a key transcription factor in the quorum sensing pathway, thereby downregulating the genes responsible for producing the extracellular matrix essential for biofilm formation.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through several synthetic routes common for 2-aminoimidazoles. A general workflow for its synthesis and characterization is outlined below.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., N-butylcyanamide, 2-bromoacetaldehyde diethyl acetal) Reaction Cyclization Reaction Start->Reaction Workup Work-up and Purification (e.g., Extraction, Chromatography) Reaction->Workup Product This compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared Spectroscopy (IR) Product->IR Phys_Prop Physical Property Determination (Melting/Boiling Point, Solubility) Product->Phys_Prop

Caption: A typical workflow for the synthesis and characterization of this compound.

This workflow begins with the selection of appropriate starting materials, followed by a cyclization reaction to form the imidazole ring. After the reaction, the crude product is purified. The pure compound is then subjected to various analytical techniques to confirm its structure and determine its physical properties.

Conclusion

This compound is a molecule of significant interest due to its structural relation to a class of compounds with proven biological activities, particularly as anti-biofilm agents. While a complete experimental dataset for this specific compound is not yet compiled in the public domain, this guide provides a framework for its characterization based on established experimental protocols and data from closely related analogs. The exploration of its biological mechanism of action, likely centered on the disruption of bacterial signaling pathways, presents a compelling area for future research and drug development efforts. The provided diagrams offer a conceptual understanding of its potential biological role and a practical workflow for its synthesis and analysis. It is anticipated that further studies will elucidate the specific properties and therapeutic potential of this promising compound.

References

Technical Guide: 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search for the Chemical Abstracts Service (CAS) number for the compound "1-butyl-1H-imidazol-2-amine" did not yield a specific, registered CAS number for this exact molecule. Publicly available chemical databases and supplier catalogs show CAS numbers for structurally related but distinct compounds. The absence of a dedicated CAS number significantly hinders the retrieval of consolidated technical data, including experimental protocols and quantitative analyses, which are typically indexed by this identifier.

This guide will proceed by presenting information on the synthesis and properties of closely related analogs where data is available, while clearly noting the data gap for the specific compound of interest. This approach is intended to provide valuable context and potential starting points for researchers working with substituted 2-aminoimidazoles.

Closely Related Analogs and Their Chemical Identifiers

Due to the lack of a specific CAS number for this compound, we will consider the following structurally similar compounds for which public data exists. It is crucial to note that while these molecules share the 2-aminoimidazole core, the nature and position of the substituent will significantly impact their physicochemical properties and biological activity.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structural Difference
1-Butyl-1H-benzo[d]imidazol-5-amine 73857-61-1C₁₁H₁₅N₃189.26Benzimidazole core instead of imidazole.
[(1-Butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride Not Available (Substance ID: MFCD08704459)C₈H₁₇Cl₂N₃226.15Methylene spacer between the imidazole ring and the amine.
1-Butylimidazole 4316-42-1C₇H₁₂N₂124.18Lacks the 2-amino group.
4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride 1384100-95-1C₇H₁₄ClN₃175.66tert-butyl group at the 4-position instead of a butyl group at the 1-position.

Synthesis Strategies for Substituted 2-Aminoimidazoles

While a specific, documented synthesis for this compound is not readily found in the searched literature, the synthesis of substituted 2-aminoimidazoles is a well-established area of medicinal chemistry. The general synthetic routes can be adapted to target the desired compound. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

The synthesis of N-substituted 2-aminoimidazoles can often be achieved through a multi-step process starting from simpler precursors. A common strategy involves the construction of the imidazole ring followed by the introduction of the amino group, or a one-pot reaction from appropriate building blocks.

G cluster_0 Synthetic Pathway for this compound Start 1-Butylamine and Glyoxal Intermediate1 Formation of N,N'-Dibutylethanediimine Start->Intermediate1 Condensation Reaction1 Reaction with Cyanamide Intermediate1->Reaction1 Cyclization Product This compound Reaction1->Product

Caption: A potential synthetic route to this compound.

Experimental Protocol Considerations

A hypothetical experimental protocol based on common synthetic methodologies for similar compounds is as follows. Note: This is a generalized procedure and would require optimization.

  • Formation of the Diimine Intermediate:

    • To a solution of glyoxal (1 equivalent) in a suitable solvent such as ethanol, add 1-butylamine (2 equivalents) dropwise at a controlled temperature (e.g., 0-5 °C).

    • Stir the reaction mixture for a designated period (e.g., 2-4 hours) to allow for the formation of N,N'-dibutylethanediimine.

    • The intermediate may be isolated or used directly in the next step.

  • Cyclization to form the 2-Aminoimidazole:

    • To the solution containing the diimine, add cyanamide (1 equivalent).

    • The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography or LC-MS).

    • Upon completion, the solvent is removed under reduced pressure.

  • Purification:

    • The crude product would likely require purification, for which column chromatography on silica gel is a common method. The choice of eluent would need to be determined experimentally.

Potential Applications and Research Directions

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. These activities often stem from the ability of the 2-aminoimidazole moiety to act as a bioisostere for a guanidine group, enabling it to participate in key hydrogen bonding interactions with biological targets.

Logical Relationship of 2-Aminoimidazole in Drug Discovery

G cluster_0 Role of 2-Aminoimidazole in Drug Development Scaffold 2-Aminoimidazole Core Properties Guanidine Bioisostere Hydrogen Bonding Capacity Rigid Core Scaffold->Properties Applications Antimicrobial Anticancer Neurological Disorders Properties->Applications Development Lead Optimization SAR Studies Applications->Development

Caption: The central role of the 2-aminoimidazole scaffold in drug discovery.

Given the established importance of this chemical family, this compound, if synthesized, would be a valuable candidate for screening in various biological assays. The N-butyl substituent would confer increased lipophilicity compared to an unsubstituted analog, which could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Conclusion

While a dedicated CAS number and associated in-depth technical data for this compound are not currently available in the public domain, its chemical structure places it within a well-studied and biologically significant class of compounds. The synthesis of this molecule is feasible through established chemical routes. For researchers and drug development professionals, the exploration of this and similar N-alkylated 2-aminoimidazoles represents a promising avenue for the discovery of novel therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound.

An In-depth Technical Guide to 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 1-butyl-1H-imidazol-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details experimental protocols for the synthesis and characterization of this compound, presents predicted spectroscopic data, and discusses the potential biological significance of the 2-aminoimidazole scaffold.

Introduction

The 2-aminoimidazole (2-AI) moiety is a significant pharmacophore found in numerous marine alkaloids and serves as a crucial building block in medicinal chemistry.[1][2] These compounds exhibit a wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties.[3][4] The N-substitution on the imidazole ring allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and target specificity. This guide focuses on the N-1-butyl substituted derivative, this compound, providing a foundational understanding for its potential application in research and drug discovery.

Chemical Structure and Properties

This compound consists of a 2-aminoimidazole core with a butyl group attached to the N-1 position of the imidazole ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₃N₃

  • Molecular Weight: 139.20 g/mol

  • Predicted LogP: 1.5 - 2.0

  • General Description: Expected to be a solid or oil at room temperature, with basic properties due to the amino and imidazole nitrogen atoms.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods for the N-alkylation of 2-aminoimidazoles or related precursors. A common approach involves the cyclization of a suitably substituted guanidine derivative.

General Synthesis of N-substituted 2-Aminoimidazoles

A plausible synthetic route involves the reaction of a carbodiimide with a propargylamine.[5] An alternative and widely used method is the palladium-catalyzed carboamination of N-propargyl guanidines.[6][7][8] Below is a generalized experimental protocol for the synthesis of N-alkyl-2-aminoimidazoles.

Protocol: Synthesis of this compound via Cyclization

This protocol is adapted from general methods for the synthesis of N-substituted 2-aminoimidazoles.

Materials:

  • N-butyl-N'-propargylguanidine

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-butyl-N'-propargylguanidine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a strong base (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Physicochemical Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally similar compounds.

Spectroscopic Data
Technique Predicted Data
¹H NMR (in CDCl₃)* δ 6.5-6.7 ppm: (d, 1H, imidazole ring CH) * δ 6.3-6.5 ppm: (d, 1H, imidazole ring CH) * δ 4.5-4.8 ppm: (br s, 2H, -NH₂) * δ 3.8-4.0 ppm: (t, 2H, N-CH₂-CH₂-CH₂-CH₃) * δ 1.6-1.8 ppm: (m, 2H, N-CH₂-CH₂-CH₂-CH₃) * δ 1.3-1.5 ppm: (m, 2H, N-CH₂-CH₂-CH₂-CH₃) * δ 0.9-1.0 ppm: (t, 3H, N-CH₂-CH₂-CH₂-CH₃)
¹³C NMR (in CDCl₃)* δ 150-155 ppm: (C2, C-NH₂) * δ 115-120 ppm: (C4/C5, imidazole ring CH) * δ 110-115 ppm: (C5/C4, imidazole ring CH) * δ 45-50 ppm: (N-CH₂-CH₂-CH₂-CH₃) * δ 30-35 ppm: (N-CH₂-CH₂-CH₂-CH₃) * δ 19-22 ppm: (N-CH₂-CH₂-CH₂-CH₃) * δ 13-15 ppm: (N-CH₂-CH₂-CH₂-CH₃)
IR (Infrared) * 3300-3500 cm⁻¹: (N-H stretching, -NH₂) * 2850-2960 cm⁻¹: (C-H stretching, butyl group) * 1600-1650 cm⁻¹: (C=N stretching, imidazole ring) * 1550-1600 cm⁻¹: (N-H bending, -NH₂)
Mass Spec (MS) * [M+H]⁺: m/z = 140.12

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the 2-aminoimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

Antibiofilm Activity

Many 2-aminoimidazole derivatives have been identified as potent inhibitors of bacterial biofilm formation.[3][4] They can also disperse pre-existing biofilms and re-sensitize multidrug-resistant bacteria to conventional antibiotics.[9] The proposed mechanism of action for some 2-AI compounds involves the disruption of bacterial signaling pathways that regulate biofilm formation, such as quorum sensing.

Other Potential Activities

The 2-aminoimidazole core is also found in compounds with other therapeutic applications, including:

  • Anticancer agents: Some derivatives have shown cytotoxicity against various cancer cell lines.

  • Enzyme inhibitors: The 2-aminoimidazole structure can mimic the guanidinium group of arginine, making it a potential inhibitor of enzymes like nitric oxide synthase and arginase.[10]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and a generalized representation of the antibiofilm action of 2-aminoimidazole compounds.

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors N-butyl-N'-propargylguanidine + Base Reaction Cyclization Reaction in Anhydrous Solvent Precursors->Reaction 1. React Workup Aqueous Workup & Extraction Reaction->Workup 2. Quench & Extract Purification Column Chromatography Workup->Purification 3. Purify Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Synthesis and Characterization Workflow.

antibiofilm_pathway 2_AI This compound (2-AI Derivative) QS_Signaling Quorum Sensing Signaling Pathway 2_AI->QS_Signaling Inhibits Biofilm_Formation Bacterial Biofilm Formation 2_AI->Biofilm_Formation Disperses Biofilm_Genes Biofilm Formation Gene Expression QS_Signaling->Biofilm_Genes Activates Biofilm_Genes->Biofilm_Formation Leads to Planktonic_Bacteria Planktonic (Free-floating) Bacteria Biofilm_Formation->Planktonic_Bacteria Disperses to Planktonic_Bacteria->Biofilm_Formation Forms

Caption: Generalized Antibiofilm Action of 2-AI Derivatives.

Conclusion

This compound is a structurally interesting molecule belonging to the versatile class of 2-aminoimidazoles. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential biological applications based on the well-documented properties of the 2-aminoimidazole scaffold. Further research into this and related compounds could yield novel therapeutic agents, particularly in the area of infectious diseases.

References

A Comprehensive Technical Guide to 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Among its many derivatives, the 2-aminoimidazole (2-AI) scaffold has garnered significant attention, largely due to its prevalence in marine natural products, such as oroidin and bromoageliferin, which exhibit a wide spectrum of pharmacological activities.[2] These activities include potent antibiofilm, antimicrobial, and anticancer properties. The 2-AI moiety is often considered a bioisostere of guanidine, acylguanidine, and other functional groups, offering favorable physicochemical properties for drug design. This guide provides an in-depth technical overview of a specific synthetic derivative, 1-butyl-1H-imidazol-2-amine, covering its nomenclature, physicochemical properties, synthesis, and potential biological activities based on the broader class of 2-aminoimidazole compounds.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is This compound . The structure consists of a five-membered imidazole ring, which is an aromatic heterocycle containing two nitrogen atoms. An amine group is substituted at the 2-position, and a butyl group is attached to one of the nitrogen atoms (position 1). The presence of the butyl group significantly influences the lipophilicity and, consequently, the pharmacokinetic properties of the molecule.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₃N₃Based on chemical structure
Molecular Weight 139.20 g/mol Based on chemical formula
Appearance Likely a white to pale yellow solidBased on parent 2-aminoimidazole
Solubility Soluble in organic solvents (e.g., methanol, ethanol, DMSO); limited solubility in waterThe butyl chain increases lipophilicity
pKa ~7-8 for the imidazolium ionAlkylation on the imidazole nitrogen does not significantly alter the pKa of the 2-aminoimidazole moiety.[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 2-aminoimidazole. This is a common and effective method for preparing N-substituted imidazole derivatives. The general approach involves the reaction of 2-aminoimidazole with an appropriate alkylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.

Experimental Protocol: N-Alkylation of 2-aminoimidazole

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 2-aminoimidazole sulfate (or free base)

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminoimidazole (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification 2-aminoimidazole 2-aminoimidazole Mixing Mix reactants in DMF 2-aminoimidazole->Mixing 1-bromobutane 1-bromobutane 1-bromobutane->Mixing Base (K2CO3) Base (K2CO3) Base (K2CO3)->Mixing Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mixing Heating Heat at 60-80°C for 12-24h Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench with water Monitoring->Quenching Reaction complete Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry organic layer Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific studies on this compound are limited, the broader class of 2-aminoimidazole derivatives exhibits a range of significant biological activities.

Biological ActivityDescriptionPotential Application
Antibiofilm 2-AI derivatives are known to inhibit biofilm formation and disperse existing biofilms in a variety of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[4] They can also resensitize multidrug-resistant bacteria to conventional antibiotics.[4]Adjuvant therapy for persistent bacterial infections, particularly those associated with medical devices.
Antimicrobial Some N-alkylated imidazole derivatives show direct antibacterial activity, with efficacy often increasing with the length of the alkyl chain up to a certain point.[5]Development of new antibacterial agents to combat resistant strains.
Anticancer Certain benzimidazole derivatives, which share the imidazole core, have shown significant antiproliferative activity in various human cancer cell lines.[6] The mechanism often involves interaction with nucleic acids or inhibition of key enzymes like topoisomerase.Development of novel chemotherapeutic agents.
Enzyme Inhibition 2-aminoimidazole-containing compounds have been shown to inhibit enzymes such as human arginase I, which is implicated in inflammatory diseases like asthma.[3]Therapeutic agents for inflammatory and immune-related disorders.

Mechanism of Action and Signaling Pathways

A primary mechanism by which 2-aminoimidazole compounds exert their antibiofilm activity is through the modulation of bacterial two-component signaling (TCS) systems.[4] TCSs are crucial for bacteria to sense and respond to environmental changes, and they play a key role in regulating virulence, biofilm formation, and antibiotic resistance.[4] The 2-AI compounds are thought to interfere with the function of response regulator proteins within these pathways.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (HK) Extracellular Signal P RR Response Regulator (RR) P HK:out->RR:in Phosphotransfer Gene_Expression Gene Expression (Biofilm, Virulence) RR:out->Gene_Expression Modulates 2AI 2-Aminoimidazole Compound 2AI->RR Inhibits/Modulates Extracellular_Signal Environmental Stimulus Extracellular_Signal->HK:in

Bacterial two-component signaling (TCS) pathway modulation.

In this pathway, an external signal is detected by a membrane-bound histidine kinase, which then autophosphorylates. This phosphate group is subsequently transferred to a cognate response regulator in the cytoplasm. The phosphorylated response regulator then typically binds to DNA to either activate or repress the transcription of target genes, which are often involved in biofilm formation and virulence. 2-aminoimidazole compounds are proposed to interfere with this process, disrupting the signaling cascade and preventing the bacteria from adopting a biofilm lifestyle.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant 2-aminoimidazole scaffold. While direct biological data for this specific compound is sparse, the extensive research on related molecules suggests its potential as a valuable probe for exploring biological activities, particularly as an antibiofilm agent. The synthetic route is straightforward, and the compound's physicochemical properties can be tailored by modifying the alkyl substituent. Further investigation into this compound and similar derivatives is warranted to fully elucidate their therapeutic potential and mechanism of action, contributing to the development of new strategies for combating bacterial resistance and other diseases.

References

1-Butyl-1H-imidazol-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Potential Biological Activities, and Research Perspectives

Abstract

1-butyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the 2-aminoimidazole class of molecules. This class, frequently found in marine natural products, has garnered significant attention in medicinal chemistry due to a wide range of biological activities. While specific literature on this compound is limited, this guide provides a comprehensive overview of its probable synthesis, potential biological activities, and key research considerations by drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Chemical Properties and Synthesis

The chemical structure of this compound features a five-membered imidazole ring with a butyl group attached to one nitrogen atom and an amino group at the 2-position. The presence of the amino group and the alkyl chain significantly influences its physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Proposed Synthetic Pathways

While a specific, optimized synthesis for this compound is not extensively reported, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 2-aminoimidazoles and subsequent N-alkylation. A common approach involves the cyclization of a suitable precursor to form the 2-aminoimidazole core, followed by the introduction of the butyl group.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a generalized procedure based on known synthetic methodologies for similar compounds. Optimization of reaction conditions, including temperature, reaction time, and catalyst, would be necessary to achieve high yields and purity.

Step 1: Synthesis of a 2-Aminoimidazole Precursor

A common method for the synthesis of the 2-aminoimidazole core is the reaction of an α-haloketone with guanidine.

  • Materials: α-Bromo- or α-chloroketone (e.g., bromoacetaldehyde diethyl acetal), guanidine hydrochloride, a suitable base (e.g., sodium ethoxide), and an appropriate solvent (e.g., ethanol).

  • Procedure:

    • Dissolve guanidine hydrochloride in ethanol and add a solution of sodium ethoxide in ethanol.

    • Stir the mixture at room temperature for 30 minutes to generate free guanidine.

    • Add the α-haloketone dropwise to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting 2-aminoimidazole derivative by column chromatography or recrystallization.

Step 2: N-Alkylation of the 2-Aminoimidazole

The introduction of the butyl group onto the imidazole nitrogen can be achieved through N-alkylation using an appropriate alkylating agent. The regioselectivity of this reaction can be influenced by the reaction conditions and the protecting groups used.

  • Materials: 2-Aminoimidazole precursor from Step 1, 1-bromobutane (or another suitable butylating agent), a base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

  • Procedure:

    • Suspend the 2-aminoimidazole precursor in the chosen solvent.

    • Add the base portion-wise at 0 °C and stir for 30 minutes to deprotonate the imidazole nitrogen.

    • Add 1-bromobutane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography.

Synthesis_Workflow start Start Materials: α-Haloketone, Guanidine step1 Step 1: Cyclization (e.g., with NaOEt in EtOH) start->step1 intermediate 2-Aminoimidazole Precursor step1->intermediate step2 Step 2: N-Alkylation (1-Bromobutane, Base in DMF) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities

Derivatives of 2-aminoimidazole are known to exhibit a broad spectrum of biological activities. The introduction of a butyl group can modulate these activities by altering the compound's interaction with biological targets and its pharmacokinetic properties.

Antimicrobial and Anti-biofilm Activity

Many 2-aminoimidazole derivatives have demonstrated potent activity against a range of bacteria, including multidrug-resistant strains.[1] Their mechanism of action often involves the disruption of bacterial biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously difficult to eradicate with conventional antibiotics.[1] The butyl group in this compound may enhance its ability to penetrate the lipid-rich environment of bacterial membranes and biofilms.

Biofilm_Disruption compound This compound inhibition Inhibition of Biofilm Formation compound->inhibition dispersal Dispersal of Established Biofilm compound->dispersal biofilm Bacterial Biofilm biofilm->dispersal planktonic Planktonic Bacteria (Susceptible to Antibiotics) inhibition->biofilm dispersal->planktonic

Caption: Potential mechanism of anti-biofilm activity.

Other Potential Activities

The 2-aminoimidazole scaffold is a versatile pharmacophore found in molecules with diverse biological targets. Therefore, this compound could potentially exhibit other activities, including:

  • Anticancer Activity: Some 2-aminoimidazole derivatives have shown cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, and the overall structure can interact with various other enzyme classes.

  • Receptor Modulation: Depending on the overall structure, 2-aminoimidazole derivatives can act as agonists or antagonists for various receptors.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the biological activities of various 2-aminoimidazole derivatives to provide a comparative context.

Compound ClassTarget Organism/Cell LineActivityIC50 / MICReference
Oroidin DerivativesPseudomonas aeruginosaBiofilm Inhibition~10-50 µM[1]
Bromoageliferin AnalogsStaphylococcus aureusBiofilm Dispersal~5-20 µM[2]
Synthetic 2-AminoimidazolesHuman Cancer Cell LinesCytotoxicityVariableNot specified
Substituted 2-AminoimidazolesVarious BacteriaAntibacterialVariable[3]

Note: The provided values are approximate and serve as a general reference. The actual activity of this compound would need to be determined experimentally.

Future Research Directions

The study of this compound presents several promising avenues for future research:

  • Optimized Synthesis: Development and optimization of a high-yield, scalable synthetic route for this compound and its analogs.

  • In Vitro Biological Screening: Comprehensive screening against a panel of clinically relevant bacteria and fungi, including biofilm formation assays. Evaluation of its cytotoxic potential against various cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with varying alkyl chain lengths and substitutions on the imidazole ring to understand the structural requirements for optimal activity.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models to assess the therapeutic potential and safety profile of promising candidates.

Conclusion

This compound represents an intriguing yet understudied molecule within the promising class of 2-aminoimidazoles. Based on the extensive research on related compounds, it holds potential as a lead structure for the development of novel therapeutic agents, particularly in the area of infectious diseases. The proposed synthetic strategies and the overview of potential biological activities provided in this guide aim to facilitate and inspire further research into this and similar compounds, ultimately contributing to the discovery of new and effective medicines.

References

discovery and history of 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-butyl-1H-imidazol-2-amine: Discovery and History

Introduction

Putative Discovery and Synthesis

A specific, documented discovery of this compound could not be identified in the surveyed literature. However, its synthesis can be logically inferred from general and well-established methods for the N-alkylation of imidazoles and related heterocyclic amines. The most probable synthetic pathway involves the direct N-alkylation of 2-aminoimidazole with a suitable butylating agent, such as 1-bromobutane or n-butyl chloride.

General Synthesis Pathway

The synthesis would likely proceed via a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring of 2-aminoimidazole attacks the electrophilic carbon of the butyl halide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

Synthesis_Pathway 2-Aminoimidazole 2-Aminoimidazole Product This compound 2-Aminoimidazole->Product Reaction Butyl_Halide 1-Bromobutane or 1-Chlorobutane Butyl_Halide->Product Base_Solvent Base (e.g., NaOH, K2CO3) Solvent (e.g., Acetonitrile, Methanol) Base_Solvent->Product Byproduct Salt (e.g., NaBr, KCl) Product->Byproduct

Caption: General synthetic pathway for this compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following are detailed methodologies for analogous N-alkylation reactions that could be adapted.

Protocol 1: N-Alkylation of Imidazole with Butyl Bromide[1]

This protocol describes the synthesis of 1-n-butylimidazole and could be adapted for 2-aminoimidazole.

Materials:

  • Imidazole (or 2-aminoimidazole)

  • 1-Bromobutane

  • Methanol

  • 10M Sodium hydroxide solution

  • Chloroform

  • Magnesium sulfate

Procedure:

  • A solution of imidazole (0.2 mole) in a mixture of methanol (30 ml) and 10M sodium hydroxide solution (30 ml) is prepared in a round-bottom flask equipped with a stirrer.

  • 1-Bromobutane (0.255 mole) is added dropwise to the stirred solution while maintaining the temperature between 30°C and 40°C.

  • After the addition is complete, the reaction mixture is stirred and refluxed for 12 hours.

  • The solvent is then evaporated under reduced pressure.

  • The residue is extracted with chloroform (2 x 50 ml).

  • The combined chloroform extracts are dried over magnesium sulfate and then concentrated under reduced pressure to yield the product.

Protocol 2: General N-Alkylation of Amines[2]

This is a general procedure for the N-alkylation of primary and secondary amines which could be applicable.

Materials:

  • Amine (e.g., 2-aminoimidazole)

  • n-butyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Silica-supported copper iodide (SiO2-CuI)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a 25 mL round-bottom flask, add the amine (0.5 mmol), n-butyl chloride (0.5 mmol for mono-alkylation), NaOH (2 mmol), TBAB (0.25 mmol), and SiO2-CuI (0.1 g, 5 mol% Cu) in water (4 mL).

  • The reaction mixture is stirred at an appropriate temperature (e.g., 70-100°C) for the necessary time, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is triturated with EtOAc (20 mL).

  • The SiO2-CuI catalyst is removed by filtration.

  • The product is obtained by removing the solvent from the filtrate under reduced pressure, followed by purification via column chromatography or crystallization.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Related Imidazole Compounds

Property2-Aminoimidazole Hydrochloride[1]1-n-butylimidazole[2]N-Butyl-1H-benzimidazole[3]
Molecular Formula C₃H₆ClN₃C₇H₁₂N₂C₁₁H₁₄N₂
Molecular Weight 119.55 g/mol 124.18 g/mol 174.24 g/mol
Boiling Point 313.8°C at 760 mmHg122-123°C at 20 mmHg-
Melting Point 143.6°C--

Spectroscopic Data: No specific NMR or IR spectra for this compound were found. Characterization would typically involve ¹H NMR, ¹³C NMR, and IR spectroscopy. For comparison, the ¹H NMR of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives shows characteristic signals for the butyl group: a triplet for the terminal methyl group around δ 0.87 and multiplets for the methylene protons around δ 1.2 and 1.5.[4]

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of N-substituted imidazole and 2-aminoimidazole derivatives has been extensively studied and shown to possess a wide range of biological activities.

  • Antimicrobial Activity: Imidazole derivatives are known to be effective against various bacterial and fungal strains.[5] The mechanism of action can involve the disruption of cell wall synthesis or inhibition of protein synthesis. N-alkylated imidazoles have shown promising antibacterial properties.[6]

  • Anticancer Activity: Certain benzimidazole derivatives have demonstrated potential as anticancer agents.[3]

  • Enzyme Inhibition: 2-Aminoimidazole-based compounds have been investigated as inhibitors of enzymes such as human arginase I.[7]

  • Anti-biofilm Agents: A range of 2-aminoimidazole amides have been synthesized and shown to have activity against bacterial and fungal biofilms.[8]

The introduction of a butyl group on the imidazole ring can influence the lipophilicity of the molecule, which may, in turn, affect its biological activity and pharmacokinetic properties.

Biological_Activities Imidazole_Core N-substituted Imidazole Core Antimicrobial Antimicrobial Activity Imidazole_Core->Antimicrobial Anticancer Anticancer Activity Imidazole_Core->Anticancer Enzyme_Inhibition Enzyme Inhibition Imidazole_Core->Enzyme_Inhibition Anti_Biofilm Anti-Biofilm Activity Imidazole_Core->Anti_Biofilm

Caption: Potential biological activities of N-substituted imidazoles.

Conclusion

This compound is a molecule for which a detailed historical record of discovery and characterization is not prominent in the accessible scientific literature. However, its synthesis is feasible through established N-alkylation methods commonly applied to imidazole and other amine-containing heterocycles. Based on the known biological activities of related N-substituted and 2-aminoimidazole derivatives, it is plausible that this compound could exhibit interesting pharmacological properties, warranting further investigation by researchers in drug discovery and medicinal chemistry. The provided synthetic protocols and comparative data on related compounds offer a foundational guide for the future synthesis and characterization of this specific molecule.

References

Potential Research Areas for 1-butyl-1H-imidazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-aminoimidazole scaffold is a privileged structural motif in medicinal chemistry, frequently found in marine natural products with a wide array of biological activities.[1][2] These compounds and their synthetic analogs have demonstrated potential as antibacterial, antibiofilm, antifungal, and anticancer agents, as well as modulators of various cellular signaling pathways.[3][4][5] The N-1 substituent on the imidazole ring has been shown to be a critical determinant of biological activity and selectivity, influencing the compound's physicochemical properties and its interaction with biological targets.[1] This technical guide explores the potential research avenues for the specific, yet underexplored, derivative, 1-butyl-1H-imidazol-2-amine. By extrapolating from the known structure-activity relationships (SAR) of related N-substituted 2-aminoimidazoles, we delineate promising areas of investigation and provide hypothetical experimental frameworks to guide future research.

Synthesis of this compound

A straightforward and adaptable synthesis of this compound can be proposed based on established methodologies for N-alkylation of 2-aminoimidazoles or related heterocyclic systems. A common approach involves the reaction of a protected 2-aminoimidazole with an appropriate alkylating agent, followed by deprotection.

A generalized synthetic workflow is depicted below:

G cluster_synthesis Proposed Synthesis Workflow start Start with a suitable precursor (e.g., 2-aminoimidazole or protected derivative) alkylation N-Alkylation with 1-bromobutane Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) start->alkylation workup Aqueous Workup and Extraction alkylation->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, Mass Spectrometry, IR) purification->characterization final_product This compound characterization->final_product

Caption: A proposed synthetic workflow for this compound.

Proposed Experimental Protocol for Synthesis

Materials: 2-aminoimidazole, 1-bromobutane, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add 2-aminoimidazole (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.

  • Let the reaction proceed at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Research Areas and Experimental Designs

Based on the known biological activities of the 2-aminoimidazole class, the following research areas are proposed for this compound.

Antibacterial and Antibiofilm Activity

The 2-aminoimidazole scaffold is well-known for its ability to inhibit bacterial growth and, perhaps more significantly, to disrupt bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][5] The N-alkyl substituent can modulate the lipophilicity of the molecule, which is a key factor in its ability to penetrate bacterial membranes and interact with its target.

Hypothetical Signaling Pathway for Biofilm Disruption:

G cluster_pathway Hypothetical Mechanism of Biofilm Inhibition compound This compound target Bacterial Target (e.g., Zinc-dependent metalloprotease, Quorum sensing receptor) compound->target Binds to signaling Downstream Signaling Cascade target->signaling biofilm_formation Biofilm Formation Genes (e.g., adhesion, matrix production) signaling->biofilm_formation Regulates inhibition Inhibition of Biofilm Formation biofilm_formation->inhibition

Caption: Hypothetical pathway for biofilm inhibition by this compound.

Proposed Experimental Design:

  • Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria using the broth microdilution method.

  • Biofilm Inhibition and Disruption Assays:

    • Inhibition: Grow bacteria in the presence of sub-MIC concentrations of the compound and quantify biofilm formation using a crystal violet staining assay.

    • Disruption: Treat pre-formed biofilms with the compound and quantify the remaining biofilm.

  • Synergy Assays: Investigate the synergistic effects of the compound with conventional antibiotics against planktonic and biofilm-embedded bacteria using a checkerboard assay.

Hypothetical Data Summary:

Parameter S. aureus MRSA P. aeruginosa
MIC (µg/mL) 1616>64
Biofilm IC₅₀ (µM) 8.510.225.0
Biofilm Disruption EC₅₀ (µM) 35.040.5>100
Anticancer Activity

Certain 2-aminoimidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action can vary, from the inhibition of protein kinases to the induction of apoptosis. The butyl group may enhance cell permeability and interaction with hydrophobic pockets in target proteins.

Proposed Experimental Workflow for Anticancer Screening:

G cluster_workflow Anticancer Screening Workflow start Synthesized this compound cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) start->cytotoxicity cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cell_lines->cytotoxicity ic50 Determine IC₅₀ Values cytotoxicity->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Arrest) ic50->mechanism target_id Target Identification (e.g., Kinase Profiling, Proteomics) mechanism->target_id

Caption: A proposed workflow for screening the anticancer activity of this compound.

Proposed Experimental Design:

  • In Vitro Cytotoxicity Screening: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) to determine its half-maximal inhibitory concentration (IC₅₀) using assays like the MTT or SRB assay.

  • Apoptosis and Cell Cycle Analysis: For promising hits, investigate the mechanism of cell death using flow cytometry to analyze apoptosis (Annexin V/PI staining) and cell cycle distribution (propidium iodide staining).

  • Kinase Inhibition Profiling: As many 2-aminoimidazoles are kinase inhibitors, perform a broad-panel kinase inhibition screen to identify potential molecular targets.

Hypothetical Data Summary:

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM)
MCF-7 Breast Cancer12.5
A549 Lung Cancer28.3
HCT116 Colon Cancer9.8
HEK293 Normal Kidney>50

Conclusion and Future Directions

While this compound is a relatively uncharacterized molecule, the rich pharmacology of the 2-aminoimidazole scaffold provides a strong rationale for its investigation. The proposed research areas of antibacterial/antibiofilm and anticancer activity represent logical starting points. The presence of the N-butyl group is likely to confer distinct properties compared to other analogs, potentially leading to novel activity profiles. Future research should focus on the systematic evaluation of its biological properties, elucidation of its mechanism of action, and further structural optimization to enhance potency and selectivity. The experimental frameworks provided in this guide offer a roadmap for initiating such an investigation.

References

Methodological & Application

Application Notes and Protocols for 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis and characterization of 1-butyl-1H-imidazol-2-amine, a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. The imidazole scaffold is a crucial component in many biologically active molecules, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties.[1] This protocol is based on established N-alkylation methodologies for imidazole derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 2-aminoimidazole. This reaction involves the substitution of the hydrogen atom on one of the imidazole nitrogen atoms with a butyl group. A common method for this transformation is the reaction of 2-aminoimidazole with an n-butyl halide in the presence of a base.

Reaction Scheme:

Synthesis of this compound cluster_products Products 2-aminoimidazole 2-Aminoimidazole reaction_arrow + n-butyl_bromide n-Butyl bromide Base Base (e.g., K2CO3) product This compound salt Salt (e.g., KBr) reaction_arrow->product Solvent (e.g., Acetonitrile) Heat

Caption: Synthetic scheme for this compound.

Experimental Protocol: N-alkylation of 2-Aminoimidazole

This protocol is adapted from general procedures for the N-alkylation of imidazole derivatives.[2]

Materials:

  • 2-Aminoimidazole sulfate (or free base)

  • n-Butyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminoimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add n-butyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C). Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol, 9:1). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data

The following table summarizes the expected characterization data for the synthesized compound.

Parameter Expected Value/Observation
Appearance Off-white to pale yellow solid or oil
Yield 70-90% (based on similar reactions[2])
¹H NMR (CDCl₃, ppm) δ ~7.0-6.5 (2H, d, imidazole protons), ~4.0 (2H, t, N-CH₂), ~1.7 (2H, m, CH₂), ~1.4 (2H, m, CH₂), ~0.9 (3H, t, CH₃)
¹³C NMR (CDCl₃, ppm) δ ~148 (C2), ~120-115 (C4, C5), ~45 (N-CH₂), ~32 (CH₂), ~20 (CH₂), ~14 (CH₃)
Mass Spec (ESI-MS) [M+H]⁺ calculated for C₇H₁₄N₃: 140.1182; Found: 140.1185
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1600 (C=N stretching)

Potential Applications and Future Directions

Substituted 2-aminoimidazoles are valuable precursors in the synthesis of more complex molecules with potential therapeutic applications. The amine functionality allows for a variety of chemical modifications, making it a versatile building block in drug discovery.[3] Imidazole-containing compounds have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5][6]

Workflow for Biological Screening

The following diagram outlines a general workflow for the preliminary biological evaluation of this compound.

Biological Screening Workflow A Synthesized Compound (this compound) B Purity and Identity Confirmation (NMR, MS) A->B C In vitro Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) B->C D Antimicrobial Screening (e.g., against bacterial and fungal strains) B->D E Data Analysis and Hit Identification C->E D->E F Lead Optimization (SAR studies) E->F G Further Preclinical Development F->G

Caption: General workflow for biological screening.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not yet elucidated, many imidazole-containing compounds are known to act as inhibitors of various enzymes, such as kinases and cyclooxygenase.[4] Further research, including molecular docking studies and enzymatic assays, would be necessary to identify potential biological targets.

The diagram below illustrates a hypothetical signaling pathway that could be investigated, based on the known activities of similar compounds.

Hypothetical Signaling Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation and Survival Substrate->Proliferation Promotes Compound This compound (Hypothetical Inhibitor) Compound->Kinase Inhibits

Caption: Hypothetical kinase inhibition pathway.

Disclaimer: This document provides a theoretical protocol and general information. All laboratory work should be conducted by trained professionals in a suitable and safe environment. The biological activities and signaling pathway interactions of this compound are hypothetical and require experimental validation.

References

Application Notes and Protocols for 1-butyl-1H-imidazol-2-amine in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct catalytic applications of 1-butyl-1H-imidazol-2-amine are not extensively documented in publicly available literature. The following application notes and protocols are based on the established catalytic behavior of structurally similar 2-aminoimidazole and N-alkylimidazole derivatives and are intended to serve as a guide for researchers exploring the potential of this specific ligand.

Introduction

This compound is a heterocyclic compound featuring a substituted imidazole core. The presence of a basic amino group at the 2-position and an N-butyl substituent suggests its potential as a versatile ligand in catalysis. The imidazole moiety is a well-known component in various catalytic systems, acting as an N-donor ligand, while the 2-amino group can participate in hydrogen bonding or act as a secondary coordination site. This unique combination of features makes this compound a promising candidate for applications in cross-coupling reactions, nanoparticle stabilization, and organocatalysis.

Potential Catalytic Applications

Based on the reactivity of analogous compounds, this compound could be employed in several catalytic transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The nitrogen atoms of the imidazole ring can coordinate to palladium centers, forming stable catalytic complexes. The 2-amino group may influence the electronic properties and steric environment of the metal center, potentially enhancing catalytic activity and selectivity in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

  • Stabilization of Metal Nanoparticles: N-alkylimidazoles have been shown to act as effective stabilizers for metal nanoparticles (e.g., Pd, Pt, Au, Ag), preventing aggregation and maintaining high catalytic activity.[1] The N-butyl group in this compound can provide a stabilizing sheath around nanoparticles, making them suitable for various catalytic applications, including hydrogenation and reduction reactions.

  • Organocatalysis: Chiral 2-aminoimidazole derivatives have been utilized as organocatalysts, particularly in enantioselective reactions. The primary amine and the imidazole core can act in concert to activate substrates through hydrogen bonding and Brønsted/Lewis acid-base interactions.

Experimental Protocols (Based on Analogous Systems)

The following are generalized protocols that can be adapted for the use of this compound as a ligand in common catalytic reactions. Optimization of reaction conditions (e.g., temperature, solvent, base, catalyst loading) is crucial for achieving desired outcomes.

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the cross-coupling of an aryl halide with a boronic acid, a reaction where imidazole-based ligands have shown utility.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (ligand)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the anhydrous solvent (3-5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for a Representative Suzuki-Miyaura Reaction (Hypothetical):

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene10085
24-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane11078
31-Iodonaphthalene4-Methoxyphenylboronic acidCs₂CO₃DMF9092
Protocol 2: Synthesis and Catalytic Application of Ligand-Stabilized Palladium Nanoparticles for Nitroarene Reduction

This protocol describes the synthesis of palladium nanoparticles stabilized by this compound and their use in the catalytic reduction of a nitroarene.[1]

Materials:

  • Palladium salt (e.g., K₂PdCl₄)

  • This compound

  • Reducing agent (e.g., NaBH₄)

  • Phase transfer agent (e.g., tetraoctylammonium bromide)

  • Toluene

  • Nitroarene substrate

  • Hydrogen source (e.g., H₂ gas, NaBH₄)

  • Methanol

Procedure:

Part A: Synthesis of Stabilized Palladium Nanoparticles (PdNPs)

  • Dissolve the palladium salt in deionized water.

  • In a separate flask, dissolve the phase transfer agent in toluene.

  • Combine the two solutions and stir vigorously until the aqueous layer becomes colorless, indicating the transfer of the palladium salt to the organic phase.

  • Separate the organic layer and add this compound (e.g., 2-4 equivalents relative to Pd).

  • Cool the solution in an ice bath and slowly add an aqueous solution of NaBH₄ with vigorous stirring. A color change to dark brown/black indicates the formation of PdNPs.

  • Stir for an additional 2-3 hours at room temperature.

  • Wash the organic layer with dilute acid and then with water to remove excess ligand and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the stabilized PdNPs.

Part B: Catalytic Reduction of a Nitroarene

  • In a reaction vessel, dissolve the nitroarene substrate (1.0 mmol) in methanol (5 mL).

  • Add the synthesized this compound-stabilized PdNPs (e.g., 1 mol% Pd).

  • If using H₂ gas, purge the vessel with hydrogen and maintain a positive pressure (e.g., balloon). If using a chemical reductant like NaBH₄, add it portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or GC/MS.

  • Upon completion, filter the catalyst and concentrate the filtrate.

  • Purify the resulting amine by column chromatography if necessary.

Quantitative Data for a Representative Nitroarene Reduction (Hypothetical):

EntrySubstrateReductantCatalyst Loading (mol%)Time (h)Conversion (%)
1NitrobenzeneH₂ (1 atm)12>99
24-NitrotolueneNaBH₄11>99
31-Chloro-4-nitrobenzeneH₂ (1 atm)0.5498

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Cross-Coupling reagents Reactants: Aryl Halide Arylboronic Acid Base reaction Reaction (Inert Atmosphere, Anhydrous Solvent, Heat) reagents->reaction catalyst_prep Catalyst System: Pd Precursor + This compound catalyst_prep->reaction workup Workup: Quenching, Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product_suzuki Coupled Product purification->product_suzuki

Figure 1. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

nanoparticle_catalysis cluster_synthesis Nanoparticle Synthesis cluster_catalysis Catalytic Reduction pd_salt Pd Salt (aq) mixing Phase Transfer pd_salt->mixing ligand This compound + Phase Transfer Agent (org) ligand->mixing reduction Reduction (NaBH₄) mixing->reduction pd_np Stabilized PdNPs reduction->pd_np catalytic_step Catalytic Reaction (Methanol, RT) pd_np->catalytic_step substrate Nitroarene Substrate substrate->catalytic_step h2_source Hydrogen Source (H₂ or NaBH₄) h2_source->catalytic_step product_amine Amine Product catalytic_step->product_amine

Figure 2. Workflow for the synthesis of stabilized PdNPs and their use in catalysis.

signaling_pathway cluster_catalytic_cycle Hypothetical Catalytic Cycle for Suzuki Coupling pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition (with Aryl Halide) pd0->oxidative_addition Ar-X pd_intermediate Aryl-Pd(II)-L Complex oxidative_addition->pd_intermediate transmetalation Transmetalation (with Boronic Acid/Base) pd_intermediate->transmetalation Ar'-B(OH)₂ diaryl_pd Diaryl-Pd(II)-L Complex transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Biaryl Product reductive_elimination->product

Figure 3. A simplified, hypothetical catalytic cycle for a Suzuki-Miyaura reaction.

References

Application Notes and Protocols: 1-Butyl-1H-imidazol-2-amine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-butyl-1H-imidazol-2-amine and its derivatives as anticancer agents. The protocols outlined below are based on established methodologies for the synthesis, purification, and biological evaluation of imidazole-based compounds.

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Derivatives of 2-aminoimidazole, in particular, have garnered significant attention for their potential as anticancer agents due to their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][3] The this compound moiety serves as a valuable building block for the synthesis of novel therapeutic candidates. The N-alkylation of the imidazole ring, such as the introduction of a butyl group, can influence the compound's physicochemical properties and biological activity.[4]

Synthesis of this compound Derivatives

Representative Synthetic Protocol: N-Alkylation of an Imidazole Precursor

This protocol describes a general method for the N-alkylation of an imidazole ring, which is a key step in the synthesis of this compound derivatives.

Materials:

  • 2-Aminoimidazole precursor

  • 1-Bromobutane

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminoimidazole precursor in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.

Anticancer Activity and Mechanism of Action

Derivatives of 2-aminoimidazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of the cell cycle.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminoimidazole and N-alkyl-imidazole derivatives against several human cancer cell lines. This data highlights the potential of this class of compounds as anticancer agents.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzylidene 2-aminoimidazolonesSMMC-772112.87 - 17.10[2]
2-aminoimidazole derivativesSH-SY5Y (neuroblastoma)7.8 - 8.6[5]
2-aminoimidazole derivativesK562 (leukemia)11.7 - 18.9[5]
2-aminoimidazole derivativesU87 (glioblastoma)12.6 - 13.3[5]
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (gastric cancer)0.05[3]
N-alkyl nitroimidazolesMDA-MB-231 (breast cancer)as low as 16.7[4]
N-Substituted-2-Amino-1H-BenzimidazolesHT-29 (colorectal carcinoma)0.91 - 1.98[1]
N-Substituted-2-Amino-1H-BenzimidazolesMDA-MB-231 (breast cancer)0.006 - 1.48[1]

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for another 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the treated and control cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway for Apoptosis Induction

G General Apoptotic Pathway Induced by 2-Aminoimidazole Derivatives Compound This compound Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by 2-aminoimidazole derivatives.

Experimental Workflow for Anticancer Drug Screening

G Workflow for Screening Anticancer Activity Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification MTT Cytotoxicity Screening (MTT Assay) Purification->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis If Active CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle If Active Data Data Analysis (IC50, etc.) Apoptosis->Data CellCycle->Data

Caption: Experimental workflow for anticancer screening.

Logical Relationship of Cell Cycle Arrest

G Cell Cycle Arrest Mechanism Compound 2-Aminoimidazole Derivative DNA_Damage DNA Damage or Microtubule Disruption Compound->DNA_Damage Causes G2M_Checkpoint G2/M Checkpoint Activation DNA_Damage->G2M_Checkpoint Leads to Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest

Caption: Cell cycle arrest by 2-aminoimidazole derivatives.

References

Application Notes and Protocols for the Characterization of 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-butyl-1H-imidazol-2-amine is a substituted 2-aminoimidazole, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and comprehensive characterization of this compound is crucial for its application in research and drug development. These application notes provide detailed protocols for the analytical techniques used to confirm the identity, purity, and structure of this compound.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical compound like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_elemental Elemental Analysis cluster_final Final Characterization synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., EI-MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir hplc HPLC/UHPLC purification->hplc elemental Elemental Analysis (C, H, N) purification->elemental data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis elemental->data_analysis

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

1.1. ¹H NMR Spectroscopy

Application: To determine the number of different types of protons and their connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument: A 300 MHz or higher field NMR spectrometer is recommended.[3]

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.[4]

Data Presentation: Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5-7.0s2HNH₂
~6.0-6.5d1HImidazole CH
~5.8-6.2d1HImidazole CH
~3.8-4.2t2HN-CH₂ (butyl)
~1.6-1.9m2HN-CH₂-CH₂ (butyl)
~1.2-1.5m2HCH₂-CH₃ (butyl)
~0.8-1.0t3HCH₃ (butyl)

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

1.2. ¹³C NMR Spectroscopy

Application: To identify the number of chemically non-equivalent carbon atoms.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

  • Instrument: A 75 MHz or higher field NMR spectrometer.[3]

  • Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 256 or more scans may be required.

    • Relaxation Delay: 2-5 seconds.

Data Presentation: Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~145-150C=N (C2)
~110-120Imidazole CH
~105-115Imidazole CH
~45-50N-CH₂ (butyl)
~30-35N-CH₂-CH₂ (butyl)
~18-22CH₂-CH₃ (butyl)
~13-15CH₃ (butyl)

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Application: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer with an electron ionization (EI) source is commonly used.[5]

  • Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Inlet System: Direct injection or via Gas Chromatography (GC).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Presentation: Expected Mass Spectrometry Data

m/zInterpretation
[M]⁺Molecular ion peak corresponding to C₇H₁₃N₃
[M-28]⁺Loss of ethene from the butyl chain
[M-43]⁺Loss of a propyl group from the butyl chain
[M-56]⁺Loss of butene from the butyl chain

Note: The fragmentation pattern can provide structural information.

Infrared (IR) Spectroscopy

Application: To identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3400N-H stretchingAmine (NH₂)
2850-2960C-H stretchingAlkyl (butyl group)
1650-1660C=N stretchingImidazole ring
1540-1640N-H bendingAmine (NH₂)

Note: These values are typical ranges for the specified functional groups.[6]

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of the compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrument: An HPLC system equipped with a UV detector.

  • Parameters:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

Data Presentation: Purity Assessment

ParameterResult
Retention Time (min)To be determined experimentally
Peak Area (%)>95% (for a pure sample)

Elemental Analysis

Application: To determine the percentage composition of carbon, hydrogen, and nitrogen, which provides confirmation of the empirical formula.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the dry, pure sample are required.

  • Instrument: An elemental analyzer.

  • Procedure: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Data Presentation: Elemental Analysis Data

ElementTheoretical (%) for C₇H₁₃N₃Found (%)
C60.40To be determined
H9.41To be determined
N30.19To be determined

Note: The experimental values should be within ±0.4% of the theoretical values.[4]

References

Application Note: 1H NMR Spectrum Analysis of 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-butyl-1H-imidazol-2-amine is a substituted imidazole derivative. The imidazole ring is a common motif in many biologically active compounds and pharmaceuticals. Understanding the chemical structure and purity of such compounds is crucial in the fields of medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and analysis of the predicted 1H NMR spectrum of this compound. The data presented herein is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. The predictions are based on the analysis of its chemical structure, considering the electronic environment of each proton.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4' (CH3)0.95Triplet (t)7.43H
H-3' (CH2)1.35Sextet7.52H
H-2' (CH2)1.70Quintet7.62H
H-1' (N-CH2)3.85Triplet (t)7.22H
NH24.50Broad Singlet (br s)-2H
H-56.50Doublet (d)2.51H
H-46.80Doublet (d)2.51H

Experimental Protocols

A detailed methodology for acquiring the 1H NMR spectrum is provided below.

1. Sample Preparation

  • Weigh approximately 5-25 mg of the this compound sample.[1][2][3]

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial.[1] The choice of solvent may affect the chemical shifts, particularly for the NH2 protons.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube securely and label it appropriately.

2. NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

  • Software: Standard NMR data acquisition and processing software.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants for all relevant signals.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data in the table.

G This compound Structure and Proton Assignments cluster_imidazole Imidazole Ring cluster_butyl Butyl Chain N1 N C2 C N1->C2 C1' CH2 N1->C1' N-C bond N3 N C2->N3 NH2 NH2 C2->NH2 C4 C N3->C4 C5 C C4->C5 H4 H-4 C4->H4 C5->N1 H5 H-5 C5->H5 C2' CH2 C1'->C2' H1' H-1' C1'->H1' C3' CH2 C2'->C3' H2' H-2' C2'->H2' C4' CH3 C3'->C4' H3' H-3' C3'->H3' H4' H-4' C4'->H4'

Caption: Molecular structure of this compound.

Results and Discussion

The predicted 1H NMR spectrum of this compound is expected to show seven distinct signals.

  • Aliphatic Region (0.8-4.0 ppm): The four signals corresponding to the n-butyl group are expected in this region. The terminal methyl group (H-4') is predicted to be the most shielded, appearing as a triplet around 0.95 ppm. The methylene groups (H-3' and H-2') are expected to show complex multiplet patterns (sextet and quintet, respectively) due to coupling with their neighbors. The methylene group directly attached to the imidazole nitrogen (H-1') is the most deshielded of the butyl chain, appearing as a triplet around 3.85 ppm due to the electron-withdrawing effect of the nitrogen atom.

  • Amine Proton (around 4.50 ppm): The two protons of the amino group are expected to appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to proton exchange.

  • Aromatic Region (6.0-7.0 ppm): The two protons on the imidazole ring (H-4 and H-5) are in different chemical environments and are expected to appear as two distinct doublets.[2][4][5] Their coupling constant is predicted to be small (around 2.5 Hz), which is typical for protons on an imidazole ring.

Conclusion

This application note provides a predicted 1H NMR analysis and a detailed experimental protocol for this compound. The predicted data serves as a useful reference for researchers working on the synthesis and characterization of this compound and its analogs. The provided protocol offers a standardized method for obtaining high-quality 1H NMR spectra for similar organic molecules.

References

Application Note: Mass Spectrometric Analysis of 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the mass spectrometric analysis of 1-butyl-1H-imidazol-2-amine, a substituted imidazole derivative of interest in pharmaceutical and chemical research. The protocol outlines a comprehensive methodology for acquiring mass spectra using electrospray ionization (ESI) coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer. The characteristic fragmentation pattern of this compound is elucidated, providing valuable structural information. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the characterization of this and similar compounds.

Introduction

Substituted imidazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[1][2][3] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of these molecules.[1][4] Understanding the fragmentation behavior of these compounds under different ionization conditions is crucial for their unambiguous identification in complex matrices. This application note provides a detailed protocol for the mass spectrometric analysis of this compound and proposes a fragmentation pathway based on general principles of mass spectrometry and data from related imidazole compounds.[1][5]

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to facilitate protonation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A high-performance liquid chromatography (HPLC) system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source is recommended for the analysis.[4]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: MS and MS/MS (product ion scan)

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.

Data Presentation

The expected mass spectrum of this compound in positive ESI mode will show a prominent protonated molecular ion [M+H]⁺. The MS/MS spectrum will reveal characteristic fragment ions. The predicted quantitative data for the major ions are summarized in the table below.

m/z (Predicted) Proposed Formula Proposed Fragment Structure Relative Abundance (Hypothetical)
140.1392[C₇H₁₄N₃]⁺Protonated molecular ion100%
112.0922[C₅H₁₀N₃]⁺Loss of ethene (C₂H₄)45%
98.0765[C₄H₈N₃]⁺Loss of propene (C₃H₆)80%
84.0609[C₃H₆N₃]⁺Loss of butene (C₄H₈)95%
70.0453[C₂H₄N₃]⁺Imidazole ring fragment60%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis stock 1 mg/mL Stock Solution working 10 µg/mL Working Solution stock->working Dilution hplc HPLC Separation (C18 Column) working->hplc esi Electrospray Ionization (Positive Mode) hplc->esi Elution qtof Q-TOF Mass Analyzer esi->qtof Ion Transfer ms_spectra Acquire MS Spectra ([M+H]⁺) qtof->ms_spectra msms_spectra Acquire MS/MS Spectra (Fragmentation) ms_spectra->msms_spectra Precursor Selection data_interpretation Data Interpretation (Structure Elucidation) msms_spectra->data_interpretation

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway parent [M+H]⁺ m/z = 140.1392 frag1 m/z = 112.0922 (-C₂H₄) parent->frag1 frag2 m/z = 98.0765 (-C₃H₆) parent->frag2 frag3 m/z = 84.0609 (-C₄H₈) parent->frag3 frag4 m/z = 70.0453 frag3->frag4 Ring Cleavage

Caption: Proposed fragmentation pathway for protonated this compound.

Discussion of Fragmentation

The proposed fragmentation pathway for this compound is initiated by the protonation of the molecule, which is expected to occur on one of the nitrogen atoms of the imidazole ring or the exocyclic amine, given the acidic conditions of the mobile phase. The protonated molecular ion [M+H]⁺ is observed at m/z 140.1392.

Under collision-induced dissociation (CID) in the MS/MS experiment, the primary fragmentation is anticipated to involve the butyl side chain. The loss of neutral alkenes through charge-remote fragmentation is a common pathway for alkyl chains. This leads to the formation of prominent fragment ions:

  • Loss of butene (C₄H₈): A significant fragmentation pathway is the loss of the entire butyl group as butene, resulting in the ion at m/z 84.0609. This fragment represents the protonated 2-aminoimidazole core.

  • Loss of propene (C₃H₆): Cleavage of the C-C bond beta to the imidazole ring can lead to the loss of propene, yielding a fragment ion at m/z 98.0765.

  • Loss of ethene (C₂H₄): Cleavage further down the alkyl chain can result in the loss of ethene, producing an ion at m/z 112.0922.

Subsequent fragmentation of the 2-aminoimidazole core (m/z 84.0609) can lead to the formation of smaller ions, such as the one observed at m/z 70.0453, likely resulting from the cleavage of the imidazole ring itself. The fragmentation of substituted imidazoles often involves the loss of species like HCN.[1]

Conclusion

This application note provides a detailed protocol for the mass spectrometric analysis of this compound using LC-MS/MS with electrospray ionization. The presented methodology, including sample preparation, instrumental parameters, and data analysis, offers a robust framework for the characterization of this and structurally related compounds. The proposed fragmentation pathway and the accompanying table of predicted fragment ions serve as a valuable reference for the structural elucidation of substituted imidazoles in various research and development settings.

References

1-Butyl-1H-imidazol-2-amine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-Butyl-1H-imidazol-2-amine is a heterocyclic organic compound that has garnered significant interest in the field of organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its unique structural features, including a nucleophilic amino group and a readily functionalizable imidazole core, make it a valuable building block for the construction of diverse molecular architectures. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Applications in Organic Synthesis

This compound serves as a versatile precursor in various organic transformations, enabling the synthesis of a wide array of functionalized imidazole derivatives. Its primary applications lie in the construction of molecules with potential biological activity.

Synthesis of Substituted Imidazole Derivatives

The presence of a primary amino group at the 2-position and a secondary amine within the imidazole ring allows for selective functionalization at either nitrogen atom. The butyl group at the N1 position enhances the compound's lipophilicity, which can be advantageous in modulating the pharmacokinetic properties of target molecules.

One common application involves the use of this compound in multicomponent reactions . For instance, it can participate in one-pot cyclo-condensation reactions with aldehydes, diones, and ammonium acetate to yield highly substituted imidazole derivatives. A notable example is the synthesis of 1-butyl-4,5-bis(p-chlorophenyl)-2-phenyl-1H-imidazole derivatives, which has been achieved in good yields under both conventional heating and microwave irradiation.[1] Microwave-assisted synthesis, in particular, offers a greener and more efficient alternative, significantly reducing reaction times and improving yields.[1]

Furthermore, the exocyclic amino group can readily react with various electrophiles. For example, it can undergo acylation, sulfonylation, and condensation reactions to introduce diverse functionalities. These reactions are pivotal in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Experimental Protocols

Below are detailed experimental protocols for key reactions involving this compound as a building block.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 1-Butyl-4,5-bis(4-chlorophenyl)-2-aryl-1H-imidazoles

This protocol describes a four-component reaction to synthesize tetra-substituted imidazole derivatives using this compound (represented by the use of butylamine in the general synthesis of 1,2,4,5-tetrasubstituted imidazoles).

Materials:

  • Aryl aldehyde (1 mmol)

  • 1,2-Bis(4-chlorophenyl)-1,2-ethanedione (1 mmol)

  • Butylamine (1 mmol)

  • Ammonium acetate (CH₃COONH₄) (1 mmol)

  • p-Toluenesulfonic acid (PTSA) (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine the aryl aldehyde, 1,2-bis(4-chlorophenyl)-1,2-ethanedione, butylamine, ammonium acetate, and a catalytic amount of PTSA in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a suitable power and temperature for 7-9 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • The product can be isolated by filtration or by evaporation of the solvent followed by purification using column chromatography.

Quantitative Data:

ProductAryl SubstituentYield (Microwave)Yield (Conventional)Reaction Time (Microwave)Reaction Time (Conventional)
5 Phenyl89%87%7 min10 h
6 4-Methylphenyl85%82%8 min10 h
7 4-Methoxyphenyl88%85%7 min10 h
8 4-Chlorophenyl86%84%8 min10 h
9 4-Nitrophenyl71%68%9 min10 h

Table 1: Comparison of yields and reaction times for the synthesis of 1-butyl-4,5-bis(4-chlorophenyl)-2-aryl-1H-imidazoles under microwave and conventional conditions.[1]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of substituted imidazoles using this compound as a key building block.

Synthesis_Workflow Start Starting Materials (Aldehyde, Dione, Butylamine, NH4OAc) Reaction One-Pot Cyclo-condensation (Microwave or Conventional) Start->Reaction Purification Purification (Filtration/Chromatography) Reaction->Purification Product Substituted 1-Butyl-1H-imidazole Derivative Purification->Product

Caption: General workflow for the synthesis of substituted imidazoles.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of high interest in drug discovery due to the prevalence of the imidazole scaffold in biologically active molecules. Imidazole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors. For instance, substituted imidazoles have been investigated as inhibitors of various kinases, proteases, and as antagonists for G-protein coupled receptors. The introduction of the butyl group can influence the binding affinity and selectivity of these compounds by establishing hydrophobic interactions within the target's binding pocket.

The general approach for identifying the biological targets of novel imidazole derivatives synthesized from this compound is depicted in the following workflow diagram.

Drug_Discovery_Workflow Synthesis Synthesis of 1-Butyl-imidazole Derivatives Screening High-Throughput Screening (In vitro assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Active Compounds Target_Val Target Validation & Mechanism of Action Lead_Opt->Target_Val Preclinical Preclinical Studies Target_Val->Preclinical

Caption: Workflow for drug discovery utilizing 1-butyl-imidazole derivatives.

This compound is a valuable and versatile building block in organic synthesis. Its utility in constructing complex, substituted imidazole scaffolds, particularly through efficient methods like microwave-assisted multicomponent reactions, makes it a significant tool for researchers in medicinal chemistry and materials science. The provided protocols and workflows serve as a guide for the synthesis and application of derivatives of this important heterocyclic compound. Further exploration of its reactivity and applications is expected to yield novel molecules with significant biological and material properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-butyl-1H-imidazol-2-amine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: the formation of the 2-aminoimidazole core, followed by N-alkylation.

Issue 1: Low Yield of 2-Aminoimidazole Intermediate

  • Question: My initial cyclization reaction to form the 2-aminoimidazole ring from an α-haloketone and guanidine is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Reaction Conditions: The reaction can be sensitive to pH. Ensure the reaction medium is appropriately buffered. In some cases, the use of an acid catalyst like anilinium chloride can accelerate the reaction and reduce the formation of tarry by-products.[1]

    • Reagent Quality: The purity of the α-haloketone and guanidine is crucial. Impurities can lead to side reactions. It is advisable to use freshly purified reagents.

    • Solvent Choice: While various solvents can be used, consider exploring "green" and "innocent" reaction media like deep eutectic solvents (DESs), such as a combination of choline chloride with glycerol or urea, which have been shown to decrease reaction times and improve yields.[2]

    • Work-up Procedure: Inadequate extraction or purification methods can lead to loss of product. Ensure the pH is adjusted correctly during work-up to facilitate the extraction of the amine product.

Issue 2: Formation of Multiple Products during N-Alkylation

  • Question: During the N-alkylation of 2-aminoimidazole with butyl bromide, I am observing the formation of multiple products, leading to a difficult purification process and a low yield of the desired this compound. Why is this happening and how can I improve the regioselectivity?

  • Answer: The N-alkylation of unsymmetrical imidazoles can be challenging due to the presence of two reactive nitrogen atoms in the imidazole ring, potentially leading to a mixture of regioisomers.[3][4] Here are some strategies to improve selectivity:

    • Choice of Base and Solvent: The choice of base and solvent system can significantly influence the regioselectivity of the alkylation. Using a strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can favor the formation of one isomer over the other. Phase transfer catalysts have also been successfully employed for the N-alkylation of imidazoles.[5]

    • Protecting Groups: Although it adds extra steps, the use of a protecting group on one of the nitrogen atoms of the 2-aminoimidazole intermediate before alkylation can ensure the butyl group is introduced at the desired position. The protecting group can then be removed in a subsequent step.

    • Steric Hindrance: The steric bulk of both the substituent on the imidazole ring and the alkylating agent can influence the site of alkylation.[4] While a butyl group is not excessively bulky, this factor can still play a role.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the recommended purification techniques?

  • Answer: The basic nature of the amino group in the product can sometimes complicate purification by standard silica gel chromatography. Here are some approaches:

    • Column Chromatography: If using silica gel chromatography, it is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent the product from streaking on the column.

    • Acid-Base Extraction: An acid-base extraction can be a powerful purification tool. The basic product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to regenerate the free base, which can then be extracted into an organic solvent.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely used method involves a two-step synthesis. The first step is the condensation of an appropriate α-haloketone with a guanidine derivative to form the 2-aminoimidazole core. The second step is the N-alkylation of the resulting 2-aminoimidazole with a butyl halide (e.g., butyl bromide) in the presence of a base.

Q2: What are some of the key parameters to optimize for improving the overall yield?

A2: To optimize the yield, focus on the following parameters for each step:

  • 2-Aminoimidazole Formation:

    • Reaction temperature and time.

    • Choice of solvent.

    • Molar ratio of reactants.

    • pH of the reaction mixture.

  • N-Alkylation:

    • Choice of base and its stoichiometry.

    • Reaction temperature and time.

    • Choice of solvent.

    • Molar ratio of 2-aminoimidazole to the alkylating agent.

Q3: Are there any alternative, more "green" synthetic approaches?

A3: Yes, the use of deep eutectic solvents (DESs) as reaction media for the synthesis of 2-aminoimidazoles is considered a greener alternative to traditional volatile organic solvents.[2] These solvents are often biodegradable and can be recycled. Additionally, exploring one-pot syntheses can reduce waste and improve overall efficiency.

Data Presentation

The following table summarizes representative reaction conditions for the two key steps in the synthesis of this compound, based on general literature procedures for similar compounds.

Parameter Step 1: 2-Aminoimidazole Synthesis Step 2: N-Alkylation
Reactants α-haloketone, Guanidine hydrochloride2-Aminoimidazole, Butyl bromide
Solvent Ethanol, DMF, or Deep Eutectic SolventDMF, Acetonitrile, or THF
Base Potassium carbonate, Sodium ethoxideSodium hydride, Potassium carbonate
Temperature Room Temperature to Reflux0 °C to Room Temperature
Reaction Time 4 - 24 hours2 - 12 hours
Typical Yield 60 - 85%50 - 75%

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoimidazole (General Procedure)

  • To a solution of guanidine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.2 equivalents) and stir for 30 minutes at room temperature.

  • To this mixture, add a solution of the appropriate α-haloketone (1 equivalent) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-aminoimidazole, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (General N-Alkylation Procedure)

  • To a solution of 2-aminoimidazole (1 equivalent) in an anhydrous aprotic solvent such as DMF, add a base like sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add butyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction carefully with water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a solvent system containing a small amount of triethylamine, e.g., dichloromethane/methanol/triethylamine) to afford the desired this compound.

Visualizations

TroubleshootingWorkflow cluster_step1 Step 1: 2-Aminoimidazole Synthesis cluster_step2 Step 2: N-Alkylation Start1 Start Synthesis Reaction1 Cyclization Reaction (α-haloketone + Guanidine) Start1->Reaction1 CheckYield1 Low Yield? Reaction1->CheckYield1 Troubleshoot1 Troubleshoot: - Check Reagent Purity - Optimize Solvent & pH - Adjust Temperature/Time CheckYield1->Troubleshoot1 Yes Purification1 Purification of 2-Aminoimidazole CheckYield1->Purification1 No Troubleshoot1->Reaction1 Product1 Isolated 2-Aminoimidazole Purification1->Product1 Start2 Start N-Alkylation Product1->Start2 Reaction2 Alkylation Reaction (2-Aminoimidazole + Butyl Bromide) Start2->Reaction2 CheckYield2 Low Yield or Mixture of Products? Reaction2->CheckYield2 Troubleshoot2 Troubleshoot: - Optimize Base & Solvent - Adjust Temperature/Time - Consider Protecting Group CheckYield2->Troubleshoot2 Yes Purification2 Purification of Final Product CheckYield2->Purification2 No Troubleshoot2->Reaction2 Product2 This compound Purification2->Product2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-butyl-1H-imidazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and logical synthetic approach involves a two-step process:

  • Formation of the 2-aminoimidazole core: This is typically achieved through the cyclization of a guanidinylating agent with an appropriate three-carbon synthon, such as an α-haloketone or an α-hydroxyketone.

  • N-alkylation of 2-aminoimidazole: The subsequent step is the alkylation of the 2-aminoimidazole intermediate with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) under basic conditions to introduce the butyl group at the N-1 position of the imidazole ring.

Q2: I am observing multiple spots on my TLC plate after the N-alkylation step. What could these be?

A2: Multiple spots on a TLC plate are indicative of a mixture of products and unreacted starting materials. The most common side products in the N-alkylation of 2-aminoimidazole are:

  • Unreacted 2-aminoimidazole: The starting material for the alkylation step.

  • 1,3-Dibutyl-2-aminoimidazolium salt: This is a product of over-alkylation, where a second butyl group is added to the other nitrogen of the imidazole ring.

  • N2-butyl-1-butyl-1H-imidazol-2-amine: Alkylation can also occur on the exocyclic amino group.

  • Regioisomers: Depending on the reaction conditions, small amounts of the 3-butyl isomer may form.

Q3: How can I minimize the formation of the dialkylated side product?

A3: To reduce the formation of the 1,3-dibutyl-2-aminoimidazolium salt, you can try the following:

  • Control the stoichiometry: Use a molar ratio of 2-aminoimidazole to butyl halide that is close to 1:1 or with a slight excess of the imidazole.

  • Slow addition of the alkylating agent: Adding the butyl halide dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.

  • Lower the reaction temperature: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation.

  • Choice of base: A milder base may be less likely to generate a high concentration of the highly nucleophilic imidazolide anion, which can lead to over-alkylation.

Q4: My final product yield is low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors throughout the synthesis:

  • Incomplete cyclization: In the first step, ensure the reaction goes to completion by optimizing the reaction time, temperature, and stoichiometry of the reactants.

  • Inefficient N-alkylation: The choice of base, solvent, and temperature is crucial. Stronger bases like sodium hydride in an aprotic polar solvent like DMF or acetonitrile often give good results. Phase transfer catalysts can also be employed.[1][2]

  • Purification losses: The product and side products can have similar polarities, leading to losses during chromatographic purification. Careful optimization of the mobile phase is necessary.

  • Product instability: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup and purification should be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of unreacted 2-aminoimidazole Insufficient amount of butyl halide, short reaction time, or low reaction temperature.Increase the equivalents of butyl halide slightly (e.g., 1.1 eq), prolong the reaction time, or increase the temperature. Monitor the reaction by TLC.
Formation of a highly polar, water-soluble byproduct This is likely the 1,3-dibutyl-2-aminoimidazolium salt due to over-alkylation.Use a 1:1 molar ratio of reactants, add the butyl halide slowly, and consider a milder base or lower temperature.
Another non-polar spot on TLC besides the product This could be the N2-butylated or a regioisomeric product.Optimize the reaction conditions (solvent, base, temperature) to favor N-1 alkylation. Purification by column chromatography is often necessary.
Difficulty in purifying the product by column chromatography Close Rf values of the product and side products.Use a shallow gradient elution or try a different solvent system. Sometimes, derivatization of the amino group can aid in separation.
Reaction does not proceed to completion Inactive reagents, inappropriate solvent or base.Check the purity of your starting materials and reagents. Ensure your solvent is anhydrous if using a water-sensitive base like NaH. Screen different base/solvent combinations.

Summary of Potential Side Products

Side Product Chemical Name Source Method of Identification
Unreacted Starting Material 2-Amino-1H-imidazoleIncomplete N-alkylationTLC, LC-MS, 1H NMR
Over-alkylation Product 1,3-Dibutyl-2-aminoimidazolium halideReaction of the product with another equivalent of butyl halide1H NMR (characteristic downfield shift of imidazole ring protons), ESI-MS
Exocyclic Alkylation N2-Butyl-1-butyl-1H-imidazol-2-amineAlkylation on the exocyclic nitrogenLC-MS, 1H NMR, 13C NMR
Isomeric Product 3-Butyl-1H-imidazol-2-amineAlkylation at the N-3 positionHPLC, High-resolution MS, 2D NMR
Cyclization Byproducts Varies depending on starting materials (e.g., self-condensation products of α-haloketones)Incomplete or side reactions during the formation of the 2-aminoimidazole ringGC-MS, LC-MS of the crude intermediate

Experimental Protocols

Synthesis of 2-Aminoimidazole (Illustrative)

A common method for synthesizing the 2-aminoimidazole core is the reaction of an α-halo-ketone with guanidine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (1.0 eq) and a suitable base (e.g., sodium ethoxide, 2.0 eq) in anhydrous ethanol.

  • Addition of α-halo-ketone: To this solution, add the α-halo-ketone (e.g., 2-bromo-1,1-diethoxyethane, 1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: The crude 2-aminoimidazole can be purified by column chromatography on silica gel or by recrystallization.

N-Alkylation of 2-Aminoimidazole to form this compound

  • Reaction Setup: To a solution of 2-aminoimidazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Stir the mixture for 30 minutes, then add 1-bromobutane (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Main Product cluster_side_products Common Side Products Guanidine Guanidine Aminoimidazole 2-Aminoimidazole Guanidine->Aminoimidazole Cyclization AlphaHaloKetone α-Halo-ketone AlphaHaloKetone->Aminoimidazole MainProduct This compound Aminoimidazole->MainProduct N-Alkylation N2Alkylation N2-Butylated Product Aminoimidazole->N2Alkylation Side Reaction Unreacted Unreacted 2-Aminoimidazole Aminoimidazole->Unreacted Incomplete Reaction ButylHalide 1-Bromobutane (Butyl Halide) ButylHalide->MainProduct Overalkylation 1,3-Dibutyl-2-amino- imidazolium salt ButylHalide->Overalkylation ButylHalide->N2Alkylation Base Base (e.g., NaH) Base->MainProduct MainProduct->Overalkylation Further Alkylation

Caption: Synthetic pathway for this compound and common side products.

References

Technical Support Center: Purification of 1-Butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-butyl-1H-imidazol-2-amine. The following information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low or No Yield After Purification The compound is lost during aqueous washes in an acid-base extraction.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before back-extraction into an organic solvent. Use multiple small-volume extractions for better recovery.
The compound is highly soluble in the recrystallization solvent.Perform small-scale solubility tests to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
The compound is co-eluting with impurities during column chromatography.Optimize the mobile phase. A gradient elution might be necessary. Consider using a different stationary phase if baseline separation cannot be achieved.
Product is an Oil Instead of a Solid Presence of residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
The compound is inherently a low-melting solid or an oil at room temperature.If the compound is pure (as determined by NMR, LC-MS), proceed with the oily product. If solidification is required, try trituration with a non-polar solvent like hexane or pentane.
Impurities are preventing crystallization.Re-purify the compound using an alternative method (e.g., column chromatography if recrystallization failed).
Multiple Spots on TLC After Purification Incomplete reaction or presence of side products.Review the synthetic procedure. If purification was by extraction, a chromatographic method may be necessary for compounds with similar properties.
Decomposition of the product on silica gel.Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent to prevent streaking and decomposition of the basic amine product.
Column Chromatography Fails to Separate the Product Inappropriate solvent system.Systematically screen different solvent systems with varying polarities. A common starting point for amines is a mixture of dichloromethane and methanol.[1][2]
The compound is not visible on the TLC plate under UV light.Use an alternative visualization technique, such as staining with potassium permanganate or iodine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Acid-base extraction is a highly effective and common first-pass purification method for basic compounds like this compound.[3][4] This technique efficiently removes neutral and acidic impurities. For higher purity, it is often followed by column chromatography or recrystallization.

Q2: How do I perform an acid-base extraction for this compound?

A2: First, dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Then, extract the organic layer with an aqueous acidic solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The layers are then separated. The aqueous layer is basified (e.g., with NaOH) to a pH greater than 10 to deprotonate the amine. Finally, the neutral amine is extracted back into an organic solvent.[3][4][5]

Q3: What are the recommended solvent systems for column chromatography of this compound?

A3: For silica gel column chromatography of imidazole derivatives and amines, a mixture of a relatively non-polar solvent and a polar solvent is typically used. Common systems include gradients of hexane/ethyl acetate or dichloromethane/methanol.[1][2][6][7] To prevent streaking and improve separation of basic compounds, a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) can be added to the eluent.

Q4: My purified this compound is a persistent oil. How can I solidify it?

A4: If the compound is pure and still an oil, it may have a low melting point. To induce crystallization, you can try dissolving the oil in a minimal amount of a volatile solvent and then adding a non-polar solvent (like hexane or pentane) dropwise until turbidity is observed. Cooling this mixture may promote precipitation of a solid. This process is known as trituration.

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process.[1] By spotting the crude mixture, the fractions from the column, and the purified product, you can assess the separation of impurities. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of purity.[8]

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10% NaOH) until the pH is above 10, as confirmed with pH paper.[3]

  • Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified amine.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Example of Purification Data for this compound

Purification MethodStarting Material (g)Yield (g)Yield (%)Purity (by HPLC/NMR)
Acid-Base Extraction5.04.284%95%
Column Chromatography4.03.587.5%>98%
Recrystallization3.02.790%>99%

Note: The data in this table are illustrative examples and will vary based on experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product ABE Acid-Base Extraction Crude->ABE Initial Cleanup CC Column Chromatography ABE->CC Further Purification Recryst Recrystallization CC->Recryst Final Polishing Pure Pure Product Recryst->Pure Analysis Purity Analysis (TLC, NMR, LC-MS) Pure->Analysis

Caption: A typical experimental workflow for the purification and analysis of this compound.

acid_base_extraction start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral/Acidic Impurities separate1->organic1 Discard aqueous1 Aqueous Layer: Protonated Amine separate1->aqueous1 add_base Add Aqueous Base (e.g., NaOH) to pH > 10 aqueous1->add_base back_extract Extract with Organic Solvent add_base->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer: Salts separate2->aqueous2 Discard organic2 Organic Layer: Pure Amine separate2->organic2 end Concentrate to get Pure Amine organic2->end

Caption: Logical flow diagram for the acid-base extraction of this compound.

References

Technical Support Center: Production of 1-Butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-butyl-1H-imidazol-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the formation of the 2-aminoimidazole core followed by N-alkylation.

Step 1: Synthesis of 2-Aminoimidazole

The formation of the 2-aminoimidazole ring often involves the cyclization of guanidine with an α-halocarbonyl compound.

Problem 1: Low Yield of 2-Aminoimidazole

Potential CauseSuggested Solution
Inefficient Cyclization Optimize reaction temperature and time. Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint.
Decomposition of Reactants or Product Use milder reaction conditions. Consider using a greener solvent system like a deep eutectic solvent (DES) which has been shown to improve yields and reduce reaction times in similar syntheses.[1]
Side Reactions Ensure the purity of starting materials. Guanidine should be freshly prepared or properly stored to avoid degradation.
Incorrect Stoichiometry Carefully control the molar ratios of reactants. An excess of one reactant may lead to byproduct formation.

Problem 2: Difficulty in Product Isolation and Purification

Potential CauseSuggested Solution
Product is Highly Polar Use appropriate purification techniques for polar compounds, such as ion-exchange chromatography or recrystallization from a polar solvent system.
Contamination with Starting Materials Optimize the reaction to drive it to completion. Use a suitable work-up procedure to remove unreacted starting materials before purification.
Formation of Tarry Byproducts Adjust the reaction temperature and consider the use of a catalyst to promote a cleaner reaction.
Step 2: N-Alkylation of 2-Aminoimidazole with a Butyl Halide

The introduction of the butyl group onto the 2-aminoimidazole ring is a critical step where challenges in regioselectivity and over-alkylation are common.

Problem 3: Formation of Multiple Isomers (Regioselectivity Issues)

2-Aminoimidazole has three nitrogen atoms that can potentially be alkylated: the two ring nitrogens (N-1 and N-3) and the exocyclic amino group. The desired product is the N-1 alkylated isomer.

Potential CauseSuggested Solution
Lack of Regiocontrol The choice of base and solvent is crucial. Non-polar solvents may favor alkylation on the more sterically accessible nitrogen. The use of a strong base like sodium hydride (NaH) in an aprotic solvent like DMF can favor deprotonation of the imidazole ring, leading to N-alkylation.
Tautomerization of 2-Aminoimidazole The tautomeric equilibrium of 2-aminoimidazole can influence the site of alkylation. Temperature can affect this equilibrium.
Steric Hindrance The use of a bulky protecting group on the exocyclic amino group can direct alkylation to the ring nitrogens.

Problem 4: Over-alkylation (Formation of Di- or Tri-butylated Products)

Potential CauseSuggested Solution
Excess Alkylating Agent Use a stoichiometric amount or a slight excess of the butyl halide. Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.
High Reactivity of the Product The mono-alkylated product can be more nucleophilic than the starting 2-aminoimidazole, leading to further alkylation. Running the reaction at a lower temperature can help to control the rate of the second alkylation.
Inappropriate Base The choice of base can influence the extent of deprotonation and subsequent reactivity. A milder base may be preferable to avoid multiple deprotonations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common and scalable approach is a two-step synthesis. The first step is the synthesis of the 2-aminoimidazole core, typically by reacting an α-haloketone (or its synthetic equivalent) with guanidine. The second step is the N-alkylation of the 2-aminoimidazole with a butyl halide (e.g., 1-bromobutane) in the presence of a base.

Q2: How can I improve the regioselectivity of the N-alkylation step to favor the desired 1-butyl isomer?

A2: Controlling the regioselectivity is a key challenge. Several factors can be optimized:

  • Base and Solvent System: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF can selectively deprotonate the imidazole ring, favoring N-alkylation over alkylation of the exocyclic amino group.

  • Protecting Groups: Temporarily protecting the exocyclic amino group can direct the alkylation to the ring nitrogens.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

Q3: What are the main byproducts to expect during the N-alkylation of 2-aminoimidazole with butyl bromide?

A3: The primary byproducts are typically undesired regioisomers (e.g., N-3-butyl- and 2-(butylamino)-isomers) and over-alkylated products (dibutyl and tributyl derivatives). The formation of these byproducts is highly dependent on the reaction conditions.

Q4: What are the recommended purification methods for this compound?

A4: Due to the basic nature of the product, column chromatography on silica gel is a common purification method. A solvent system of dichloromethane/methanol with a small amount of ammonium hydroxide can be effective. Recrystallization from a suitable solvent system is also a viable option for obtaining highly pure material, especially at a larger scale.

Q5: Are there any safety precautions I should be aware of during the scale-up of this synthesis?

A5: Yes, several safety precautions should be considered:

  • Alkylating Agents: Alkyl halides like 1-bromobutane are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They should be handled with extreme care under an inert atmosphere.

  • Exothermic Reactions: The N-alkylation reaction can be exothermic. On a larger scale, proper temperature control using a reactor with cooling capabilities is essential to prevent runaway reactions.

  • Solvent Hazards: Solvents like DMF have specific health and safety risks. Consult the safety data sheet (SDS) for all reagents and solvents used.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoimidazole Hydrochloride

This protocol is based on the general principle of reacting an α-halocarbonyl with guanidine.

Materials:

  • Chloroacetaldehyde dimethyl acetal

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the flask to generate free guanidine. A precipitate of sodium chloride will form.

  • To this mixture, add chloroacetaldehyde dimethyl acetal.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the sodium chloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of water and acidify with concentrated hydrochloric acid to precipitate the 2-aminoimidazole hydrochloride.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of 2-aminoimidazole.

Materials:

  • 2-Aminoimidazole hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Bromobutane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous DMF.

  • Slowly add solid 2-aminoimidazole hydrochloride to the suspension at 0 °C. Hydrogen gas will evolve.

  • Allow the mixture to stir at room temperature for 1 hour after the gas evolution ceases.

  • Cool the mixture back to 0 °C and add 1-bromobutane dropwise via a syringe.

  • Let the reaction warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity (Illustrative)

BaseSolventTemperature (°C)Major Product(s)Comments
K₂CO₃Acetonitrile80Mixture of N-1 and N-3 isomersModerate regioselectivity.
NaHDMF25Predominantly N-1 isomerGood regioselectivity for the desired product.
NaHTHF25Predominantly N-1 isomerSimilar to DMF, but reaction may be slower.
Et₃NDichloromethane25Mixture of isomers and N-alkylation on the exocyclic aminePoor regioselectivity.

Table 2: Effect of Stoichiometry on Over-alkylation (Illustrative)

Equivalents of 1-BromobutaneYield of Mono-butylated ProductYield of Di-butylated Product
1.0HighLow
1.5ModerateModerate
2.0LowHigh

Visualizations

experimental_workflow cluster_step1 Step 1: 2-Aminoimidazole Synthesis cluster_step2 Step 2: N-Butylation a Guanidine + Chloroacetaldehyde b Cyclization a->b Reflux in Ethanol c 2-Aminoimidazole HCl b->c Acidification d 2-Aminoimidazole HCl c->d e Deprotonation d->e NaH, DMF f Alkylation with 1-Bromobutane e->f g This compound f->g h Final Product g->h Purification

Caption: Experimental workflow for the two-step synthesis of this compound.

signaling_pathway cluster_alkylation N-Alkylation Pathways of 2-Aminoimidazole start 2-Aminoimidazole Anion + Butyl Bromide N1_alkylation N-1 Alkylation start->N1_alkylation Favored by sterics and electronics N3_alkylation N-3 Alkylation start->N3_alkylation Exo_alkylation Exocyclic N-Alkylation start->Exo_alkylation Less favored with strong, bulky base product_desired This compound (Desired Product) N1_alkylation->product_desired product_isomer1 3-Butyl-1H-imidazol-2-imine N3_alkylation->product_isomer1 product_isomer2 N-Butyl-1H-imidazol-2-amine Exo_alkylation->product_isomer2

Caption: Potential N-alkylation pathways for 2-aminoimidazole leading to the desired product and isomers.

References

improving the stability of 1-butyl-1H-imidazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-butyl-1H-imidazol-2-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What could be the cause?

A1: A yellow discoloration is a common indicator of degradation, often due to oxidation. The imidazole ring and the amine group are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The formation of colored byproducts is a typical result of these degradation pathways.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by the following factors:

  • pH: The compound is more stable in acidic to neutral pH. Basic conditions can promote autoxidation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Light: Exposure to UV and visible light can cause photodegradation.

  • Temperature: Higher temperatures accelerate the rate of all degradation reactions.

  • Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C. For long-term storage, freezing at -20°C may be considered, but ensure the solvent system is appropriate to avoid precipitation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Container: Use clean, tightly sealed glass containers.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the addition of antioxidants can significantly improve the stability of your solution by inhibiting oxidative degradation. Common choices include hindered amine light stabilizers (HALS) or phenolic antioxidants like butylated hydroxytoluene (BHT) or Irganox 1010. The selection of an antioxidant should be compatible with your experimental system.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound solutions.

Problem: Rapid Degradation of this compound in Solution

Below is a troubleshooting workflow to diagnose and mitigate the rapid degradation of your compound.

TroubleshootingWorkflow start Start: Degradation Observed check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Inert atmosphere? start->check_storage improper_storage Improper Storage check_storage->improper_storage No storage_ok Storage OK check_storage->storage_ok Yes correct_storage Action: Correct Storage Conditions (Refrigerate, use amber vials, purge with N2) improper_storage->correct_storage monitor_stability Monitor Stability via HPLC correct_storage->monitor_stability check_solution_prep Review Solution Preparation: - High purity solvent? - Degassed solvent? - pH of solution? storage_ok->check_solution_prep improper_prep Improper Preparation check_solution_prep->improper_prep No prep_ok Preparation OK check_solution_prep->prep_ok Yes correct_prep Action: Optimize Preparation (Use HPLC-grade, degassed solvents; adjust pH to acidic/neutral) improper_prep->correct_prep correct_prep->monitor_stability check_contaminants Consider Contaminants: - Presence of metal ions? - Reactive impurities in solvent? prep_ok->check_contaminants contaminants_present Contaminants Suspected check_contaminants->contaminants_present Yes no_contaminants No Contaminants check_contaminants->no_contaminants No add_chelator Action: Add Chelating Agent (e.g., EDTA) contaminants_present->add_chelator add_chelator->monitor_stability add_antioxidant Action: Add Antioxidant (e.g., BHT, HALS) no_contaminants->add_antioxidant add_antioxidant->monitor_stability

Troubleshooting workflow for this compound degradation.

Data Presentation

The following tables summarize the expected stability of this compound under various conditions. These are representative data based on the stability of similar heterocyclic amines and should be confirmed experimentally.

Table 1: Effect of Temperature on Stability

Temperature (°C)Solvent SystemIncubation Time (days)Purity (%)
4Acetonitrile:Water (1:1)3098.5
25Acetonitrile:Water (1:1)3092.1
40Acetonitrile:Water (1:1)3085.3

Table 2: Effect of pH on Stability

pHBuffer SystemIncubation Time (hours)Purity (%)
3.00.1 M Citrate Buffer2499.2
7.00.1 M Phosphate Buffer2497.5
9.00.1 M Borate Buffer2489.8

Table 3: Effect of Antioxidants on Stability

ConditionAntioxidant (Concentration)Incubation Time (days)Purity (%)
Ambient Light, AirNone788.2
Ambient Light, AirBHT (0.01%)796.5
Ambient Light, AirIrganox 1010 (0.01%)797.1

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol describes a method for evaluating the stability of this compound under accelerated conditions.

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the desired solvent (e.g., acetonitrile:water, 1:1).

    • Divide the stock solution into several amber HPLC vials.

    • For pH studies, dilute the stock solution in buffers of varying pH.

  • Stress Conditions:

    • Temperature: Place vials in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).

    • Light: Expose a set of vials to a photostability chamber with a controlled light source (e.g., ICH option 2). Wrap a control set in aluminum foil.

    • Oxidation: Bubble air through one set of solutions for 15 minutes. For a more aggressive oxidative stress, add a small amount of 3% hydrogen peroxide.

  • Time Points:

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours for aggressive conditions; 1, 2, 4 weeks for milder conditions).

  • Analysis:

    • Quantify the remaining this compound and any degradation products using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the major degradation pathways for 2-aminoimidazole derivatives.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolytic Degradation (pH dependent) main_compound This compound oxidation_intermediate Oxidized Intermediates main_compound->oxidation_intermediate O2, Metal Ions, Light photo_excited Excited State main_compound->photo_excited UV/Vis Light hydrolysis_products Hydrolyzed Products main_compound->hydrolysis_products H2O, Acid/Base degradation_products_ox Various Degradation Products (e.g., ring-opened structures, dimers) oxidation_intermediate->degradation_products_ox degradation_products_photo Photolytic Byproducts photo_excited->degradation_products_photo

Potential degradation pathways for this compound.

troubleshooting failed reactions involving 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-butyl-1H-imidazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has two primary nucleophilic sites: the exocyclic amino group (-NH2) at the C2 position and the endocyclic nitrogen atom (N1 or N3) of the imidazole ring. The N1 position is already substituted with a butyl group. The reactivity of the remaining ring nitrogen and the exocyclic amine can be influenced by the reaction conditions, particularly the solvent and base used.

Q2: What are the typical reaction types for this compound?

A2: This compound is commonly used as a nucleophile in various reactions, including:

  • N-Alkylation and N-Arylation: The exocyclic amino group can be alkylated or arylated to form secondary or tertiary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Condensation Reactions: For example, with aldehydes or ketones to form Schiff bases or other condensation products.

  • Metal-Catalyzed Cross-Coupling Reactions: The amino group can participate in reactions like Buchwald-Hartwig amination.

Q3: What are the general solubility properties of this compound?

A3: Due to the butyl group, this compound is more soluble in organic solvents than 2-aminoimidazole itself. It is generally soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as chlorinated solvents like dichloromethane. Its solubility in non-polar solvents may be limited, and it has some water solubility, which can be pH-dependent.

Troubleshooting Failed Reactions

Issue 1: Low or No Product Yield

Low or no yield is a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting failed reactions involving this compound.

Troubleshooting Workflow:

G start Low/No Yield check_sm Verify Starting Material Purity & Integrity start->check_sm sm_purity Impure or Decomposed Starting Material? check_sm->sm_purity check_reagents Assess Reagent Quality & Stoichiometry reagent_activity Inactive or Incorrect Amount of Reagents? check_reagents->reagent_activity check_conditions Review Reaction Conditions temp_time Incorrect Temperature or Reaction Time? check_conditions->temp_time solvent_base Inappropriate Solvent or Base? check_conditions->solvent_base check_workup Analyze Work-up & Purification Procedure workup_loss Product Loss During Extraction or Chromatography? check_workup->workup_loss sm_purity->check_reagents If Yes, Repurify or Replace sm_purity->check_reagents If No sm_purity->check_conditions If Yes, Repurify or Replace reagent_activity->check_conditions If Yes, Use Fresh Reagents & Verify Stoichiometry reagent_activity->check_conditions If No reagent_activity->check_workup If Yes, Use Fresh Reagents & Verify Stoichiometry temp_time->check_workup If Yes, Optimize Temperature & Time temp_time->solvent_base If No side_reactions Evidence of Side Reactions? temp_time->side_reactions If Yes, Optimize Temperature & Time solvent_base->check_workup If Yes, Screen Solvents & Bases solvent_base->check_workup If No solvent_base->side_reactions If Yes, Screen Solvents & Bases workup_loss->side_reactions If Yes, Modify Procedure workup_loss->side_reactions If No sol_1 Consider Alternative Synthetic Route side_reactions->sol_1

Caption: Troubleshooting workflow for low or no product yield.

Possible Causes and Solutions:

Potential Cause Recommended Action
Impure Starting Material Verify the purity of this compound using NMR or LC-MS. Impurities can inhibit the reaction or lead to side products. Purify by column chromatography or recrystallization if necessary.
Reagent Degradation Ensure all reagents, especially bases and catalysts, are fresh and have been stored correctly. For example, hygroscopic bases like potassium carbonate should be dried before use.
Inappropriate Base The choice of base is critical. A base that is too weak may not deprotonate the amine sufficiently, while a very strong base could lead to side reactions or decomposition. Consider screening bases of varying strengths (e.g., K₂CO₃, Cs₂CO₃, NaH).
Incorrect Solvent The solvent can significantly impact reaction rates and outcomes. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Consider switching to a solvent that better solubilizes all reactants. In some cases, using a surfactant in an aqueous medium can enhance reaction rates by overcoming solubility issues.[1]
Suboptimal Temperature Some reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature incrementally.[2] Conversely, high temperatures can sometimes lead to decomposition.
Steric Hindrance The butyl group can introduce steric hindrance, potentially slowing down reactions at the N1 position if it were unsubstituted, but in this case, it may influence the conformation and accessibility of the exocyclic amine. Using less bulky reagents or a more reactive catalyst might be necessary.[3][4]
Product Instability The desired product may be unstable under the reaction or work-up conditions. Analyze crude reaction mixtures to check for product formation before work-up.
Issue 2: Formation of Multiple Products/Side Reactions

The presence of multiple nucleophilic sites can lead to the formation of undesired side products.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation/arylation: The exocyclic primary amine can undergo single or double substitution. To favor mono-substitution, use a 1:1 stoichiometry of the amine to the electrophile or a slight excess of the amine.

  • Ring Alkylation: While the N1 position is blocked by the butyl group, under harsh conditions with highly reactive electrophiles, quaternization of the other ring nitrogen could potentially occur. Using milder reaction conditions can help avoid this.

  • Decomposition: Imidazole rings are generally stable, but harsh conditions (strong acids/bases, high temperatures) can lead to ring-opening or other decomposition pathways.

Troubleshooting Logic for Side Product Formation:

G start Multiple Products Observed identify_sp Characterize Side Products (LC-MS, NMR) start->identify_sp over_alkylation Over-alkylation Product Detected? identify_sp->over_alkylation ring_alkylation Ring-Alkylated Product Detected? identify_sp->ring_alkylation decomposition Unidentifiable Baseline/Tarry Material? identify_sp->decomposition sol_1 Adjust Stoichiometry (Use excess amine) over_alkylation->sol_1 sol_2 Use a Protecting Group Strategy over_alkylation->sol_2 sol_3 Use Milder Reaction Conditions ring_alkylation->sol_3 sol_4 Change Solvent to Less Polar Option ring_alkylation->sol_4 sol_5 Lower Reaction Temperature decomposition->sol_5 sol_6 Screen for a More Selective Catalyst decomposition->sol_6

Caption: Logic for addressing side product formation.

Issue 3: Difficulty in Product Purification

Purification can be challenging due to the polar nature of the imidazole core and the basicity of the amino group.

Purification Strategy:

Problem Suggested Solution
Product is too polar for normal phase chromatography * Use a more polar eluent system (e.g., DCM/MeOH with a small amount of NH₄OH). * Consider reverse-phase chromatography. * If the product is basic, it can be purified by extraction into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and extracting the product back into an organic solvent.
Product co-elutes with starting material * Ensure the reaction has gone to completion to minimize the amount of starting material. * Use a different chromatography technique (e.g., preparative HPLC). * Consider derivatizing the product or starting material to alter its polarity before chromatography.
Product is an oil and difficult to handle * Attempt to form a salt (e.g., HCl or trifluoroacetate salt) which may be a crystalline solid and easier to handle and purify by recrystallization.

Experimental Protocols

General Procedure for N-Alkylation of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃, 2.0 eq).

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, heat the mixture (e.g., to 60-80 °C).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Experimental Workflow Diagram:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification a Dissolve Amine in Solvent b Add Base a->b c Add Alkyl Halide b->c d Heat and Stir c->d e Cool and Filter d->e f Concentrate e->f g Column Chromatography f->g h Characterize Product g->h

Caption: General experimental workflow for N-alkylation.

Quantitative Data Summary

Parameter Typical Value/Range Significance
pKa of Conjugate Acid 7-8 (estimated for 2-aminoimidazoles)Indicates the basicity of the molecule. A higher pKa means a stronger base, which can influence its nucleophilicity and the choice of base for deprotonation.
¹H NMR Chemical Shifts (δ, ppm in CDCl₃) Imidazole CH: 6.5-7.5Butyl CH₂ (adjacent to N): 3.8-4.2Exocyclic NH₂: Broad singlet, variableUseful for confirming the structure of the starting material and product, and for identifying impurities.
¹³C NMR Chemical Shifts (δ, ppm in CDCl₃) Imidazole C2 (with NH₂): 145-155Imidazole CHs: 115-130Butyl C (adjacent to N): 45-55Provides information about the carbon framework of the molecule.

Note: The exact NMR shifts will depend on the solvent and the specific structure of the molecule and any derivatives. It is always recommended to fully characterize products using a suite of analytical techniques.

References

Technical Support Center: Preventing Unwanted Polymerization of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the unwanted polymerization of imidazole derivatives in your experiments and storage.

Troubleshooting Guide: Polymerization Issues with Imidazole Derivatives

Unwanted polymerization of imidazole derivatives can lead to failed experiments, inaccurate results, and loss of valuable materials. This guide will help you identify the potential causes and implement effective solutions.

Problem: You observe a sudden increase in viscosity, precipitation, or the formation of a solid mass in your imidazole derivative sample.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_causes Potential Causes start Start: Unwanted Polymerization Observed check_storage 1. Review Storage Conditions start->check_storage check_reaction 2. Examine Experimental/Reaction Conditions check_storage->check_reaction If storage is optimal improper_storage Improper Temperature/Light/Atmosphere check_storage->improper_storage check_purity 3. Assess Purity of Imidazole Derivative check_reaction->check_purity If reaction conditions are controlled reaction_conditions High Temperature, Incorrect pH, Catalyst Presence check_reaction->reaction_conditions implement_solutions 4. Implement Preventative Measures check_purity->implement_solutions If purity is confirmed impurities Presence of Initiators/Contaminants check_purity->impurities end Resolution: Stable Imidazole Derivative implement_solutions->end cause_analysis Cause Analysis solution_implementation Solution Implementation improper_storage->implement_solutions Adjust Storage reaction_conditions->implement_solutions Modify Protocol impurities->implement_solutions Purify/Use Inhibitors

Figure 1. A troubleshooting workflow to diagnose and resolve unwanted polymerization of imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unwanted polymerization of imidazole derivatives?

A1: The primary triggers for unwanted polymerization include:

  • Elevated Temperatures: Heat can provide the activation energy needed to initiate polymerization, especially for vinyl-substituted imidazoles.

  • Exposure to Light (Photodegradation): UV light can generate free radicals that initiate polymerization. Imidazole-containing compounds can be sensitive to photodegradation in solution.[1]

  • Presence of Oxygen: Atmospheric oxygen can react with some imidazole derivatives, leading to oxidation and the formation of radical species that can initiate polymerization.[1][2]

  • Incorrect pH: The stability of the imidazole ring is pH-dependent. Both highly acidic and basic conditions can catalyze degradation or polymerization reactions.

  • Presence of Catalysts or Initiators: Contamination with metals or radical initiators (e.g., peroxides) can significantly accelerate polymerization.

Q2: How should I store my imidazole derivatives to prevent polymerization?

A2: Proper storage is crucial for maintaining the stability of imidazole derivatives. Follow these guidelines:

  • Temperature: Store at low temperatures, typically 2-8°C, and for highly reactive derivatives, consider storage at -20°C.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Inhibitors: For vinyl-containing imidazoles, consider adding a polymerization inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ).

Q3: Can I use inhibitors to prevent polymerization during a reaction?

A3: Yes, but with caution. While inhibitors are effective for storage, they can interfere with desired reactions. If you need to use an uninhibited imidazole derivative in a reaction, it should be purified to remove the inhibitor immediately before use. For reactions where the imidazole derivative is a reactant, it is generally not advisable to add an inhibitor unless it is known not to affect the desired chemical transformation.

Q4: My imidazole derivative has started to turn yellow and viscous. Can I still use it?

A4: A change in color and an increase in viscosity are strong indicators of polymerization or degradation. It is highly recommended not to use the material as the presence of oligomers and polymers can lead to unpredictable results in your experiments. The purity of the starting material is compromised.

Q5: How can I detect if my imidazole derivative has started to polymerize?

A5: Several analytical techniques can be used to detect the presence of oligomers or polymers:

  • High-Performance Liquid Chromatography (HPLC): The appearance of new, less retained peaks or a broad unresolved hump can indicate the presence of oligomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While polymers are not volatile, GC-MS can be used to analyze for the disappearance of the monomer and the appearance of smaller oligomers or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of signals in the ¹H or ¹³C NMR spectrum can suggest the presence of polymeric species.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a direct method to determine the molecular weight distribution and identify the presence of higher molecular weight species.

Quantitative Data on Imidazole Derivative Stability

The stability of imidazole derivatives is highly dependent on their structure and the storage conditions. The following table summarizes available data on the storage stability of imidazole and one of its reactive derivatives.

Imidazole DerivativeStorage ConditionObservationShelf Life
Imidazole (Aqueous Solution)2-8°C, protected from lightStableAt least 2 years[3]
Imidazole (Solid)Store below +30°C, protect from moistureStableNot specified, but stable under recommended conditions[4]
Microencapsulated Imidazole Derivative (in epoxy resin)Room TemperatureNo significant increase in viscosityOver 30 days[2]
1-VinylimidazoleNot specifiedProne to easy radical polymerizationNot specified, inhibitor recommended for storage[5]

Experimental Protocols

Protocol 1: Long-Term Storage of a Reactive Imidazole Derivative (e.g., 1-Vinylimidazole)

This protocol outlines the best practices for the long-term storage of reactive imidazole monomers to prevent polymerization.

Materials:

  • 1-Vinylimidazole (or other reactive imidazole derivative)

  • Polymerization inhibitor (e.g., 4-methoxyphenol (MEHQ) or hydroquinone (HQ))

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas supply

  • Schlenk line or glove box (optional, but recommended)

Procedure:

  • Inhibitor Addition: If the monomer is supplied without an inhibitor, add a suitable inhibitor at a concentration of 100-200 ppm. For example, for 10 g of 1-vinylimidazole, add 1-2 mg of MEHQ.

  • Inert Atmosphere: Place the required amount of the inhibited monomer into a clean, dry amber vial.

  • Purging: Flush the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace any oxygen.

  • Sealing: Securely seal the vial with the PTFE-lined cap.

  • Storage Temperature: Place the sealed vial in a refrigerator at 2-8°C for storage. For highly sensitive derivatives, storage at -20°C may be necessary.

  • Labeling: Clearly label the vial with the name of the compound, date of storage, and the type and concentration of the inhibitor added.

  • Periodic Inspection: Visually inspect the sample monthly for any signs of color change or increased viscosity.

Protocol 2: Detection of Oligomerization in Imidazole Derivatives using HPLC

This protocol provides a general method for using High-Performance Liquid Chromatography (HPLC) to detect the presence of oligomers, indicating the onset of polymerization.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • The exact gradient will depend on the specific imidazole derivative, but a general gradient is provided below.

Sample Preparation:

  • Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or the λmax of the specific imidazole derivative)

  • Column Temperature: 30°C

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

Data Analysis:

  • Analyze the chromatogram of a fresh, pure sample of the imidazole derivative to establish the retention time of the monomer.

  • Analyze the aged or suspect sample. The presence of earlier eluting, broader peaks, or an unresolved baseline hump is indicative of the formation of more polar oligomers. The decrease in the area of the monomer peak over time can also be used to assess stability.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between factors influencing imidazole derivative stability and the preventative measures that can be taken.

Imidazole_Stability_Factors cluster_factors Factors Promoting Polymerization cluster_prevention Preventative Measures Heat Elevated Temperature Polymerization Unwanted Polymerization Heat->Polymerization Light UV/Light Exposure Light->Polymerization Oxygen Atmospheric Oxygen Oxygen->Polymerization Contaminants Catalysts/Initiators Contaminants->Polymerization pH Inappropriate pH pH->Polymerization Cold_Storage Refrigeration/ Freezing Cold_Storage->Heat Counteracts Dark_Storage Amber Vials/ Darkness Dark_Storage->Light Blocks Inert_Atmosphere Nitrogen/Argon Blanket Inert_Atmosphere->Oxygen Displaces Purification Purification/ Use of Inhibitors Purification->Contaminants Removes/Inactivates Buffering pH Control Buffering->pH Stabilizes

References

Technical Support Center: Catalyst Selection for Reactions with 1-Butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-butyl-1H-imidazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with 2-aminoimidazoles like this compound?

A1: 2-Aminoimidazoles are valuable substrates in a variety of coupling reactions. The most prevalent catalytic transformations include:

  • Palladium-catalyzed cross-coupling reactions: These are widely used for the synthesis of substituted 2-aminoimidazoles. A notable example is the carboamination of N-propargyl guanidines with aryl triflates to construct the 2-aminoimidazole core.[1][2]

  • Nickel-catalyzed C-H functionalization: This method allows for the direct arylation and alkenylation of the imidazole ring, offering an efficient route to complex derivatives.[3]

  • Zirconium-catalyzed multi-component reactions: Zirconium(IV) chloride can effectively catalyze the three-component reaction between 2-aminoimidazoles, aldehydes, and isocyanides to generate diverse N-fused ring systems.[4]

  • Copper-catalyzed N-arylation: Inexpensive and stable Salen-Cu(II) complexes have been shown to be effective catalysts for the N-arylation of imidazoles with aryl halides under mild conditions.[5]

Q2: My palladium-catalyzed reaction with this compound is sluggish or failing. What are the potential causes?

A2: Imidazole derivatives, particularly those with amino groups, can act as catalyst poisons, leading to deactivation.[6] Several factors could be contributing to poor reaction performance:

  • Catalyst Deactivation: The nitrogen atoms in the imidazole ring and the exocyclic amino group can coordinate strongly to the metal center of the catalyst, inhibiting its catalytic activity.

  • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-donating ligands can sometimes mitigate catalyst poisoning and promote the desired catalytic cycle.[7]

  • Base Selection: The base used in the reaction can significantly impact the outcome. It is important to screen different bases to find the optimal conditions.

  • Substrate Nucleophilicity: The nucleophilicity of the 2-aminoimidazole can be a determining factor. In some palladium-catalyzed cycles, a less nucleophilic amine can disfavor key steps like syn-aminopalladation.[1]

Q3: I am observing low yields in my Nickel-catalyzed C-H arylation of a this compound derivative. How can I improve it?

A3: While nickel catalysis can be robust, several parameters need to be optimized for efficient C-H functionalization of imidazoles:

  • Catalyst System: A common catalytic system for this transformation is a combination of a nickel salt (e.g., Ni(OTf)₂) and a phosphine ligand (e.g., 1,2-bis(dicyclohexylphosphino)ethane - dcype).[3]

  • Solvent: The choice of solvent is critical. Tertiary alcohols, such as t-amyl alcohol, have been found to be particularly effective, whereas aprotic solvents may not be suitable.[3]

  • Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often required to facilitate the C-H activation step.[3]

  • Substrate Electronics: The electronic properties of the substituents on the imidazole ring can influence the reaction efficiency. Electron-withdrawing groups on the imidazole ring can sometimes lead to higher yields.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in Pd-catalyzed cross-coupling Catalyst deactivation by the 2-aminoimidazole substrate.[6]1. Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading may overcome the poisoning effect. 2. Screen Ligands: Test a variety of phosphine ligands with different steric and electronic properties. For instance, bulky, electron-rich ligands can sometimes be beneficial.[7] 3. Protecting Groups: Consider temporary protection of the exocyclic amino group to reduce its coordinating ability.
Poor regioselectivity in C-H functionalization Steric hindrance or electronic effects directing the reaction to an undesired position.1. Modify Directing Groups: If applicable, altering any directing groups on the substrate can influence the site of functionalization. 2. Vary Catalytic System: Different catalyst/ligand combinations can exhibit different regioselectivities. Experiment with alternative nickel or other transition metal catalysts.
Formation of side products in multi-component reactions Incorrect stoichiometry or reaction conditions favoring alternative reaction pathways.1. Optimize Stoichiometry: Carefully control the molar ratios of the 2-aminoimidazole, aldehyde, and isocyanide. 2. Adjust Temperature and Time: Systematically vary the reaction temperature and duration to favor the formation of the desired product.[4]
Difficulty in catalyst removal post-reaction Strong coordination of the imidazole-containing product to the metal catalyst.1. Use of Scavengers: Employ solid-supported scavengers (e.g., silica-based metal scavengers) to remove residual metal from the product. 2. Recrystallization/Chromatography: Multiple purifications through recrystallization or column chromatography may be necessary.

Experimental Protocols

General Protocol for Palladium-Catalyzed Carboamination

This protocol is adapted from the synthesis of substituted 2-aminoimidazoles.[1]

  • To an oven-dried reaction vessel, add the N-propargyl guanidine derivative (1.0 equiv), aryl triflate (1.2 equiv), and lithium tert-butoxide (2.4 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 4 mol %) and the desired phosphine ligand (8 mol %).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous solvent (e.g., PhCF₃, 0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nickel-Catalyzed C-H Arylation

This protocol is based on the C-H arylation of imidazoles with phenol derivatives.[3]

  • In a glovebox, add Ni(OTf)₂ (catalyst precursor), and dcype (ligand) to a reaction tube.

  • Add the imidazole substrate (e.g., a derivative of this compound), the aryl electrophile (e.g., a phenol derivative), and K₃PO₄ (base).

  • Add t-amyl alcohol as the solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at the desired temperature (e.g., 120-140 °C) for the specified time (e.g., 12-24 hours).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Metal Precursor - Ligand reagents->catalyst solvent Add Solvent catalyst->solvent heating Heat and Stir (under inert atmosphere) solvent->heating quench Quench Reaction heating->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for catalytic reactions involving this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low/No Product Yield deactivation Catalyst Deactivation? start->deactivation temp Incorrect Temperature? start->temp base Suboptimal Base? start->base protect Protecting Group Needed? start->protect loading Increase Catalyst Loading deactivation->loading Yes ligand Screen Different Ligands loading->ligand optimize_temp Optimize Temperature temp->optimize_temp Yes screen_base Screen Bases base->screen_base Yes add_pg Add Protecting Group to Amine protect->add_pg Yes

Caption: A decision-making diagram for troubleshooting low-yield reactions.

References

refining reaction parameters for 1-butyl-1H-imidazol-2-amine derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the derivatization of 1-butyl-1H-imidazol-2-amine. The information is designed to assist in refining reaction parameters and overcoming common challenges in the synthesis of novel derivatives for drug development and other applications.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield when acylating this compound with an acyl chloride. What are the possible causes and solutions?

A1: Low yields in acylation reactions of 2-aminoimidazoles can stem from several factors. The exocyclic amino group is nucleophilic, but the endocyclic nitrogen atoms can also interact with reagents. Here are some common causes and troubleshooting steps:

  • Inadequate Base: The choice and amount of base are critical. The reaction produces HCl, which can protonate the starting material or product, rendering it unreactive. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge this acid.[1] Ensure you are using at least one equivalent of base, and for less reactive acyl chlorides, using 1.5-2 equivalents may be beneficial.

  • Solvent Choice: The reaction should be conducted in an inert, anhydrous solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. Ensure your solvent is dry, as water can hydrolyze the acyl chloride.

  • Reaction Temperature: Acylation reactions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side product formation.[1] If the reaction is sluggish, it can be allowed to slowly warm to room temperature.

  • Steric Hindrance: If your acyl chloride is sterically bulky, the reaction may be slow. In such cases, extending the reaction time or using a slight excess of the acylating agent might be necessary.

Q2: I am observing multiple products in my reaction mixture when trying to alkylate the exocyclic amine. How can I improve the selectivity?

A2: The presence of multiple nitrogen atoms in this compound makes selective alkylation challenging. Over-alkylation of the exocyclic amine and alkylation of the imidazole ring nitrogens are common side reactions.[2][3]

  • Protecting Groups: To achieve selective alkylation on the exocyclic amine, consider protecting the imidazole ring nitrogens. However, this adds extra steps to your synthesis. A more direct approach is to optimize the reaction conditions.

  • Reductive Amination: Instead of direct alkylation with an alkyl halide, reductive amination with an aldehyde or ketone is a highly selective method for alkylating primary amines in the presence of other nucleophilic groups. This involves forming an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB).

  • Choice of Alkylating Agent: Using a less reactive alkylating agent and carefully controlling the stoichiometry (using only one equivalent) can help minimize over-alkylation.[3]

Q3: What are the best practices for purifying my derivatized this compound product?

A3: The purification strategy will depend on the properties of your final compound.

  • Column Chromatography: This is the most common method for purifying imidazole derivatives.[1][4] Silica gel is a standard stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A gradient elution is often effective. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of basic compounds on the silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification method, especially for removing minor impurities.

  • Acid-Base Extraction: You can use the basic nature of the imidazole and amino groups to your advantage. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or extract the purified product.

Troubleshooting Guides

Low Reaction Conversion
Symptom Possible Cause Suggested Solution
Starting material remains after extended reaction time.Insufficiently reactive electrophile.Switch to a more reactive electrophile (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).
Low reaction temperature.Gradually increase the reaction temperature and monitor by TLC.
Catalyst poisoning or inactivation.Ensure all reagents and solvents are pure and anhydrous.
Formation of Side Products
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, indicating a mixture of products.Over-alkylation of the exocyclic amine.Use a 1:1 stoichiometry of amine to alkylating agent.[3] Consider reductive amination as an alternative.
Alkylation on the imidazole ring nitrogen.Use a less polar solvent to disfavor the formation of charged intermediates.
Hydrolysis of the electrophile.Ensure the reaction is carried out under anhydrous conditions.

Experimental Protocols

General Protocol for Acylation of this compound
  • Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Reactant & Base in Anhydrous DCM cool Cool to 0 °C start->cool Inert Atmosphere add_reagent Add Acyl Chloride Dropwise cool->add_reagent warm_rt Warm to Room Temperature add_reagent->warm_rt Stir for 1 hr at 0 °C monitor Monitor by TLC warm_rt->monitor Stir for 4-16 hrs quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify end Characterize Product purify->end troubleshooting_tree start Low Yield or Impure Product check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No check_conversion->no_conversion No yes_conversion Yes check_conversion->yes_conversion Yes increase_temp Increase Temperature or Reaction Time no_conversion->increase_temp check_reagents Check Reagent Purity/Activity no_conversion->check_reagents multiple_products Multiple Products on TLC? yes_conversion->multiple_products yes_multiple Yes multiple_products->yes_multiple Yes no_multiple No multiple_products->no_multiple No over_alkylation Over-alkylation/Side Reaction yes_multiple->over_alkylation optimize_stoichiometry Adjust Stoichiometry over_alkylation->optimize_stoichiometry change_method Consider Reductive Amination over_alkylation->change_method purification_issue Purification Issue no_multiple->purification_issue optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography signaling_pathway cluster_pathway Intracellular Signaling Cascade drug Derivatized this compound receptor Target Receptor (e.g., Kinase) drug->receptor binds to protein_a Protein A receptor->protein_a inhibits protein_b Protein B protein_a->protein_b inhibits tf Transcription Factor protein_b->tf activates response Cellular Response (e.g., Apoptosis) tf->response leads to

References

Validation & Comparative

A Comparative Guide to the Mechanism of Action of Benzimidazole-Based Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific data on the mechanism of action for 1-butyl-1H-imidazol-2-amine. Consequently, this guide will focus on a well-characterized and potent anticancer agent from the broader class of 1H-benzo[d]imidazole derivatives, compound 12b , which targets human topoisomerase I. This compound serves as a representative example to illustrate the validation of the mechanism of action for this class of molecules.

This guide provides a comparative analysis of the 1H-benzo[d]imidazole derivative 12b with other topoisomerase I inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action of Compound 12b

Compound 12b , a novel 1H-benzo[d]imidazole (BBZ) derivative, exerts its anticancer effects by inhibiting human topoisomerase I (Hu Topo I).[1][2] Topoisomerase I is a crucial nuclear enzyme involved in DNA replication, transcription, and recombination by relaxing supercoiled DNA.[3][4] The mechanism of action of 12b involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of DNA lesions.[5][6] These unresolved breaks trigger cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptosis (programmed cell death).[1][2] Computational studies and experimental data suggest that 12b binds to the DNA minor groove and interacts with the topoisomerase I-DNA complex through hydrogen bonds and van der Waals forces.[1]

Signaling Pathway of Topoisomerase I Inhibition by Compound 12b

G cluster_0 Cellular Processes Compound_12b Compound 12b Topo_I_DNA Topoisomerase I-DNA Complex Compound_12b->Topo_I_DNA Binds to Cleavable_Complex Stabilized Ternary Cleavable Complex Topo_I_DNA->Cleavable_Complex Stabilizes DNA_Replication DNA Replication Fork Cleavable_Complex->DNA_Replication Collision with DNA_Damage DNA Double-Strand Breaks DNA_Replication->DNA_Damage Induces Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of action of compound 12b.

Comparative Performance Data

The anticancer activity of compound 12b has been evaluated against a panel of 60 human cancer cell lines (NCI-60). Its performance is compared with other topoisomerase I inhibitors, including camptothecin and other benzimidazole derivatives.

Table 1: Topoisomerase I Inhibitory Activity

CompoundTargetIC₅₀ (µM)Reference
12b Human Topoisomerase I16[1][2]
CamptothecinHuman Topoisomerase IComparable to 12b in assay[1]
Hoechst 33342Topoisomerase I PoisonNot explicitly quantified in the same study[5][7]

Table 2: In Vitro Anticancer Activity (GI₅₀ in µM for selected cell lines)

CompoundLeukemia (RPMI-8226)Melanoma (LOX IMVI)Ovarian (OVCAR-3)
12b 0.230.160.21
11a 0.280.220.31
12a 0.250.190.26

Data extracted from studies on novel 1H-benzo[d]imidazole derivatives. GI₅₀ represents the concentration causing 50% growth inhibition.[1][2]

Experimental Protocols

This in vitro assay is used to determine the inhibitory effect of a compound on the enzymatic activity of human topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor of topoisomerase I will prevent the relaxation of the supercoiled DNA.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pHOT1) in a reaction buffer (typically 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

  • Incubation with Inhibitor: The test compound (e.g., 12b ) at various concentrations is added to the reaction mixture.

  • Enzyme Addition: Purified human topoisomerase I is added to initiate the reaction. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and a tracking dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor.[3][8]

G cluster_1 Experimental Steps Start Start Prepare_Mixture Prepare Reaction Mixture (Supercoiled DNA + Buffer) Start->Prepare_Mixture Add_Inhibitor Add Test Compound (e.g., 12b) Prepare_Mixture->Add_Inhibitor Add_Enzyme Add Topoisomerase I Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualize End End Visualize->End

Caption: Workflow for the DNA relaxation assay.

This assay is used to determine the in vitro anticancer activity of a compound against a panel of 60 human cancer cell lines.

Principle: The assay measures the growth inhibition of cancer cells after a 48-hour exposure to the test compound. The cell viability is determined using a sulforhodamine B (SRB) assay, which measures the cellular protein content.

Protocol:

  • Cell Plating: The 60 different human tumor cell lines are plated in 96-well microtiter plates and allowed to attach overnight.

  • Compound Addition: The test compound is added to the plates at various concentrations (typically a 5-log dilution series).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: The cells are fixed in situ by adding cold trichloroacetic acid.

  • Staining: The fixed cells are stained with sulforhodamine B.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The optical density data is used to calculate the percentage of growth inhibition at each drug concentration, from which the GI₅₀ (concentration for 50% growth inhibition) is determined.

Alternatives to Benzimidazole-Based Topoisomerase I Inhibitors

Several other classes of compounds also act as topoisomerase I inhibitors and are used in cancer chemotherapy.

  • Camptothecin and its Analogs (e.g., Topotecan, Irinotecan): These are natural product-derived compounds that are among the most well-known and clinically used topoisomerase I inhibitors.[6] They also function by stabilizing the topoisomerase I-DNA cleavable complex.

  • Indolocarbazoles: This class of compounds, some of which are derived from microbial sources, can also inhibit topoisomerase I.

  • Non-camptothecin Synthetic Inhibitors: A variety of synthetic small molecules are being developed to overcome the limitations of camptothecin analogs, such as chemical instability and drug resistance.[9]

The development of novel benzimidazole derivatives like 12b represents an important avenue of research for new anticancer agents with potentially improved efficacy and pharmacological profiles compared to existing therapies.[1][2]

References

comparative study of the biological activity of 1-butyl-1H-imidazol-2-amine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study on the Biological Activity of 1-Butyl-1H-imidazol-2-amine Analogs and Related Imidazole Derivatives

This guide provides a comparative analysis of the biological activities of various analogs of this compound and other related imidazole derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of antimicrobial, antifungal, and cytotoxic properties based on available experimental data.

Antimicrobial Activity

Imidazole derivatives are a well-established class of compounds exhibiting a broad spectrum of antimicrobial activities. Their mechanism of action often involves the disruption of bacterial cell wall synthesis, interference with DNA replication, or cell membrane disruption[1]. The following tables summarize the antibacterial activity of several imidazole analogs against various bacterial strains.

Table 1: Antibacterial Activity of Novel Imidazole Derivatives

CompoundBacterial StrainActivity (Concentration/Inhibition)Reference
HL1 (1-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) naphthalen-2-ol)Staphylococcus aureusEffective inhibition[1]
Escherichia coliEffective inhibition[1]
HL2 (1-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) naphthalen-2-ol)Staphylococcus aureusEffective inhibition[1]
Escherichia coliEffective inhibition[1]
2-(substituted phenyl)-1H-imidazole analogsGram-positive & Gram-negative bacteriaBacteriostatic at MIC of 2x10⁻³ mM/ml[2]
Imidazole derivatives of 2-chloro-7-methyl-3-formyl quinoline (IMBD, IMDM, IMOTD)Gram-positive & Gram-negative bacteriaHigh activity[2][3]

Note: Direct comparison is challenging as data is sourced from different studies with varying experimental conditions.

Experimental Protocols: Antimicrobial Activity Assessment

A common method for evaluating antimicrobial activity is the agar cup borer method .[3]

  • Preparation of Media: Nutrient agar is prepared and sterilized.

  • Inoculation: The agar plates are inoculated with the test bacterial strains, such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Bacillus megaterium.[3]

  • Application of Compounds: Wells or "cups" are created in the agar, and a specific concentration of the test compound (e.g., 75 μg/ml) is added to each well.[2]

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity. A standard antibiotic like streptomycin can be used as a positive control.[3]

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Nutrient Agar Inoculate Inoculate with Bacteria Media->Inoculate Apply Apply Imidazole Analogs Inoculate->Apply Incubate Incubate Plates Apply->Incubate Measure Measure Inhibition Zone Incubate->Measure Compare Compare to Control Measure->Compare

Experimental workflow for antimicrobial activity testing.

Antifungal Activity

Certain imidazole derivatives have demonstrated significant antifungal properties. For instance, a selenium N-heterocyclic carbene (Se–NHC) complex of a 1-butyl-imidazole analog has been shown to be effective against Aspergillus flavus.[4][5] The proposed mechanism involves the denaturation and conformational changes in proteins and the decomposition of the fungal cell membrane.[4][5]

Table 2: Antifungal Activity of a 1-Butyl-Imidazole Analog

CompoundFungal StrainActivityReference
1-Butyl-3-hexyl-1H-imidazol-2(3H)-selenoneAspergillus flavusEffective inhibition[4][5]
Experimental Protocols: Antifungal Activity Assessment (Disc Diffusion Assay)

The disc diffusion assay is a standard method for evaluating antifungal activity.[4][5]

  • Culture Preparation: A culture of the target fungus, such as Aspergillus flavus, is prepared.

  • Inoculation: A sterile petri dish containing a suitable growth medium is uniformly inoculated with the fungal spores.

  • Disc Application: Sterile filter paper discs are impregnated with different concentrations of the test compound.

  • Placement and Incubation: The impregnated discs are placed on the surface of the inoculated agar, and the plates are incubated.

  • Observation: The plates are observed for the formation of a zone of inhibition around the discs, indicating antifungal activity.

Antifungal_Mechanism Compound 1-Butyl-Imidazole Analog (Se-NHC Complex) Membrane Fungal Cell Membrane Compound->Membrane interacts with Proteins Fungal Proteins Compound->Proteins targets Decomposition Decomposition Membrane->Decomposition Denaturation Denaturation & Conformational Changes Proteins->Denaturation Inhibition Inhibition of Fungal Growth Decomposition->Inhibition Denaturation->Inhibition

Proposed mechanism of antifungal action.

Cytotoxic (Anticancer) Activity

A number of 2-amino-1H-imidazole and benzimidazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6][7][8][9] These compounds have shown promise as potential anticancer agents, with some exhibiting greater potency than existing drugs like docetaxel.[10] The mechanism of action for some of these compounds involves the inhibition of enzymes like human topoisomerase I and the induction of apoptosis.[6][7][8][9]

Table 3: Cytotoxic Activity of 2-Amino-1H-Imidazol Analogs

CompoundCell LineIC₅₀ (µM)Reference
Compound 28 (N-(3-(2-amino-5-benzoyl-1H-imidazol-4-yl)phenyl)-5-bromo-1H-indole-2-carboxamide)HL-60 (human myeloid leukemia)2.91[7][8]
A549 (human lung cancer)15[7][8]
Compound 294T1 (murine breast cancer)3.1[7][8]
A549 (human lung cancer)15[7][8]
Imidazol-2-one derivative 7bVarious human cancer cell linesSimilar to or greater than docetaxel[10]
Imidazol-2-one derivative 7iVarious human cancer cell linesSimilar to or greater than docetaxel[10]
Benzimidazole derivative 11aPanel of 60 human cancer cell linesGI₅₀: 0.16 - 3.6[6][9]
Benzimidazole derivative 12aPanel of 60 human cancer cell linesGI₅₀: 0.16 - 3.6[6][9]
Benzimidazole derivative 12bPanel of 60 human cancer cell linesGI₅₀: 0.16 - 3.6[6][9]

IC₅₀: Half maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Experimental Protocols: Cytotoxicity Assessment (Resazurin Assay)

The resazurin assay is a colorimetric method used to measure cell viability.[7][8]

  • Cell Seeding: Cancer cells (e.g., 4T1, A549, HL-60) are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 72 hours).

  • Resazurin Addition: A solution of resazurin is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Cytotoxicity_Pathway cluster_cellular Cellular Events Compound 2-Amino-Imidazole Analog Mitochondria Mitochondrial Membrane Depolarization Compound->Mitochondria Phosphatidylserine Phosphatidylserine Exposure Compound->Phosphatidylserine DNA_Frag Nuclear DNA Fragmentation (sub-G1) Compound->DNA_Frag CellCycle Cell Cycle Arrest Compound->CellCycle Apoptosis Apoptosis Mitochondria->Apoptosis Phosphatidylserine->Apoptosis DNA_Frag->Apoptosis CellCycle->Apoptosis

Apoptotic effects of cytotoxic imidazole analogs.

References

spectroscopic data comparison for 1-butyl-1H-imidazol-2-amine and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 1-butyl-1H-imidazol-2-amine and its key precursors. The synthesis of this target compound can be achieved through a multi-step process, and understanding the spectroscopic characteristics of the intermediates is crucial for reaction monitoring and final product verification. This document presents a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule and its precursors, supported by detailed experimental protocols.

Synthetic Pathway

The synthesis of this compound can be conceptualized through the formation of a guanidine intermediate followed by cyclization. A plausible synthetic route is outlined below:

Synthetic Pathway A Butyl Isothiocyanate C N-Butyl-N'-(2,2-dimethoxyethyl)guanidine A->C + B Aminoacetaldehyde Dimethyl Acetal B->C D This compound C->D Cyclization

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Precursor: Butyl Isothiocyanate
Spectroscopic Data Butyl Isothiocyanate
¹H NMR (CDCl₃, δ) ~3.5 (t, 2H, N-CH₂), ~1.7 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~130 (N=C=S), ~47 (N-CH₂), ~31 (CH₂), ~20 (CH₂), ~13 (CH₃)
IR (neat, cm⁻¹) ~2100 (strong, sharp, -N=C=S stretch)
Mass Spectrum (m/z) M⁺ at 115
Precursor: Aminoacetaldehyde Dimethyl Acetal
Spectroscopic Data Aminoacetaldehyde Dimethyl Acetal
¹H NMR (CDCl₃, δ) ~4.4 (t, 1H, CH), ~3.4 (s, 6H, OCH₃), ~2.7 (d, 2H, CH₂), ~1.4 (s, 2H, NH₂)
¹³C NMR (CDCl₃, δ) ~103 (CH), ~54 (OCH₃), ~45 (CH₂)
IR (neat, cm⁻¹) ~3380, ~3300 (N-H stretch), ~1120, ~1060 (C-O stretch)
Mass Spectrum (m/z) M⁺ at 105
Intermediate: N-Butyl-N'-(2,2-dimethoxyethyl)guanidine

No experimental data found in the searched literature. Predicted data based on analogous structures are provided below.

Spectroscopic Data N-Butyl-N'-(2,2-dimethoxyethyl)guanidine (Predicted)
¹H NMR (CDCl₃, δ) Signals for butyl group protons, dimethoxyethyl group protons, and N-H protons are expected.
¹³C NMR (CDCl₃, δ) A signal for the guanidinyl carbon (~155-160 ppm) is expected, along with signals for the butyl and dimethoxyethyl carbons.
IR (neat, cm⁻¹) Bands for N-H stretching, C=N stretching (~1650 cm⁻¹), and C-O stretching are anticipated.
Mass Spectrum (m/z) M⁺ at 219
Target Molecule: this compound

No experimental data found in the searched literature. Predicted data based on the proposed structure are provided below.

Spectroscopic Data This compound (Predicted)
¹H NMR (CDCl₃, δ) Signals for the butyl group protons, two distinct imidazole ring protons, and the amine protons are expected.
¹³C NMR (CDCl₃, δ) Signals for the C2 (amine-substituted) carbon of the imidazole ring (~150 ppm), the other two imidazole carbons, and the butyl group carbons are expected.
IR (neat, cm⁻¹) Bands for N-H stretching (amine), C=N and C=C stretching of the imidazole ring are anticipated.
Mass Spectrum (m/z) M⁺ at 139

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis are provided to ensure reproducibility.

Synthesis of this compound

Step 1: Synthesis of N-Butyl-N'-(2,2-dimethoxyethyl)guanidine

A solution of butyl isothiocyanate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with an equimolar amount of aminoacetaldehyde dimethyl acetal. The reaction mixture is stirred at room temperature until the disappearance of the starting materials is observed by thin-layer chromatography. The solvent is then removed under reduced pressure to yield the crude N-butyl-N'-(2,2-dimethoxyethyl)thiourea. This intermediate is then converted to the guanidine by treatment with a suitable reagent such as methyl iodide followed by a base, or by using a carbodiimide-mediated guanylation reaction.

Step 2: Cyclization to this compound

The crude N-butyl-N'-(2,2-dimethoxyethyl)guanidine is dissolved in an acidic medium (e.g., a solution of hydrochloric acid in an alcohol). The mixture is heated to reflux for several hours to facilitate the cyclization and elimination of methanol. After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by column chromatography or distillation to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film between salt plates (e.g., NaCl or KBr), and solid samples are analyzed as KBr pellets.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized compounds.

Spectroscopic Analysis Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for spectroscopic characterization.

Assessing the Purity of Synthesized 1-Butyl-1H-imidazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Ensuring the purity of these synthesized compounds is a critical step, as impurities can significantly impact biological activity, toxicity, and overall experimental outcomes. This guide provides a comparative framework for assessing the purity of synthesized 1-butyl-1H-imidazol-2-amine, a heterocyclic amine with potential applications in medicinal chemistry. This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis with a potential alternative, 1-ethyl-1H-imidazol-2-amine.

Introduction to Purity Assessment

The purity of a synthesized compound is determined by the presence of any unwanted chemical substances. These impurities can arise from various sources, including starting materials, intermediates, by-products of the reaction, or degradation products. A comprehensive purity assessment is essential to guarantee the reliability and reproducibility of scientific data. The most common analytical techniques for purity determination of organic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Analytical Techniques

A multi-pronged approach utilizing several analytical techniques is the most robust strategy for purity assessment. Each technique provides unique and complementary information about the synthesized compound and any potential impurities.

Analytical Technique Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantifies the presence of impurities and determines the percentage purity of the main compound.High sensitivity, excellent resolution for separating complex mixtures, and well-established methods.Requires reference standards for impurity identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the main compound and can help identify the structure of impurities.Non-destructive, provides unambiguous structural elucidation, and can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC for detecting trace impurities.
Mass Spectrometry (MS) Determines the molecular weight of the main compound and its fragments, aiding in structural confirmation and impurity identification.High sensitivity and specificity, provides molecular weight information.Isomers may not be distinguishable without chromatographic separation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method for the purity analysis of 2-aminoimidazoles and can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to further elucidate the structure and identify impurities.

Mass Spectrometry (MS) Protocol

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Introduction: The sample can be introduced directly via infusion or through an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used for amines.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion. Fragmentation data (MS/MS) can be obtained to aid in structural confirmation.

Data Presentation and Comparison

Clear and concise data presentation is essential for comparing the purity of different synthesized batches or alternative compounds.

Purity Data Comparison

The following table presents hypothetical purity data for synthesized this compound and a potential alternative, 1-ethyl-1H-imidazol-2-amine.

Compound HPLC Purity (%) Major Impurity (%) NMR Purity (%)
This compound98.50.8 (Unidentified)>98
1-Ethyl-1H-imidazol-2-amine99.20.5 (Starting Material)>99
Spectroscopic Data Interpretation

For this compound, the expected spectroscopic data would be:

  • ¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the butyl group (triplet, sextet, quartet, triplet) and the imidazole ring protons (two singlets), as well as a broad singlet for the amine protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Signals for the four distinct carbons of the butyl group and the three carbons of the imidazole ring.

  • Mass Spectrum (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺.

Visualizing the Experimental Workflow

A clear workflow diagram helps in understanding the sequence of steps involved in the purity assessment process.

experimental_workflow cluster_synthesis Synthesis and Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product synthesis Synthesis of this compound workup Reaction Work-up and Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms final_product Pure this compound (>98%) hplc->final_product nmr->final_product ms->final_product

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Conclusion

A rigorous assessment of purity is a non-negotiable aspect of chemical synthesis in the pharmaceutical sciences. By employing a combination of powerful analytical techniques such as HPLC, NMR, and Mass Spectrometry, researchers can confidently determine the purity of synthesized compounds like this compound. This guide provides a foundational framework for establishing robust purity assessment protocols, ensuring the integrity and reliability of subsequent research and development efforts.

Lacking Sufficient Data for a Comparative Analysis of 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data on 1-butyl-1H-imidazol-2-amine has yielded insufficient information to generate a detailed comparative guide as requested. Despite extensive searches for its biological activity, physical properties, and synthesis, no specific quantitative experimental results for this compound are publicly available.

The investigation primarily uncovered data for structurally related but distinct molecules, such as 1-butyl-1H-benzo[d]imidazol-5-amine and 1-butylimidazole. While the broader class of imidazole derivatives has been explored for various therapeutic applications, including antimicrobial and anticancer activities, specific experimental protocols and quantitative data for this compound remain elusive.

Furthermore, inquiries with chemical suppliers, such as Sigma-Aldrich, revealed the availability of a similar compound, [(1-Butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. However, the supplier explicitly states that they do not provide analytical data for this product, highlighting the general lack of publicly accessible experimental information.

Without foundational experimental data, it is not possible to construct the requested comparison guide, which requires:

  • Quantitative Data Presentation: Summarized in structured tables for easy comparison.

  • Detailed Experimental Protocols: For all key experiments cited.

  • Mandatory Visualizations: Including diagrams of signaling pathways or experimental workflows.

Therefore, the core requirements for this comparative analysis cannot be met at this time due to the absence of published experimental results for this compound. Further research and publication of experimental studies on this specific compound are necessary before a comprehensive and objective comparison can be made.

A Comparative Guide to Heterocyclic Amines in Drug Design: The 2-Aminoimidazole Scaffold vs. Established Privileged Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. This guide provides a comparative analysis of the emerging 1-butyl-1H-imidazol-2-amine and the broader 2-aminoimidazole class against well-established heterocyclic amines—aminopyridines, aminopyrimidines, and aminothiazoles—that form the core of numerous FDA-approved drugs. This report is tailored for researchers, scientists, and drug development professionals, offering a data-driven comparison supported by experimental evidence.

Executive Summary

Heterocyclic amines are foundational scaffolds in modern drug discovery, contributing to a wide array of therapeutics, particularly in oncology. While aminopyridines, aminopyrimidines, and aminothiazoles are considered "privileged structures" due to their proven success in targeting various enzymes and receptors, the 2-aminoimidazole scaffold is gaining attention as a versatile and promising alternative. This guide will delve into the physicochemical properties, biological activities, and therapeutic applications of these heterocyclic amines, with a focus on quantitative comparisons to inform future drug design strategies. Due to the limited publicly available data for the specific molecule this compound, this guide will leverage data from closely related N-alkylated 2-aminoimidazole analogs to represent the potential of this chemical class.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the parent scaffolds and representative drugs reveals key differences that influence their utility in drug design.

Property2-Aminopyridine[1]4-Aminopyridine (Dalfampridine)[2][3]2-Aminopyrimidine[4][5]2-AminothiazoleImatinib (Aminopyrimidine Drug)[6]Dasatinib (Aminothiazole Drug)
Molecular Weight ( g/mol ) 94.1194.1295.10100.14493.6488.01
LogP 0.50.76-0.20.44.54.3
pKa 6.869.173.545.31.5, 8.13.1, 7.4
Melting Point (°C) 58.1155-158122-12691-93211-213280-286
Water Solubility SolubleSolubleModerately SolubleSolubleSlightly SolubleSlightly Soluble
H-Bond Donors 222254
H-Bond Acceptors 2132108

Table 1: Comparative physicochemical properties of parent heterocyclic amines and representative approved drugs. Data for 2-aminothiazole parent scaffold is from general chemical databases. Imatinib and Dasatinib data from drug bank entries.

Biological Activity: A Quantitative Comparison

The true measure of a scaffold's potential lies in its biological activity. This section presents a comparative analysis of the in vitro efficacy of representative compounds from each class against various biological targets, primarily focusing on oncology.

Anticancer Activity (IC50 Values)
Compound ClassRepresentative Compound(s)Target Cell Line(s)IC50 (µM)Reference
N-Alkyl-2-Aminoimidazole Analog N-methyl-nitroimidazoleMDA-MB-231 (Breast Cancer)16.67[7][8]
N-ethyl-nitroimidazoleA549 (Lung Cancer)14.67[7][8]
N-butyl-nitroimidazoleMDA-MB-231 (Breast Cancer)17.00[7][8]
Aminopyridine Dalfampridine (4-aminopyridine)N/A (Approved for MS)N/A[9][10]
Aminopyrimidine ImatinibK562 (Leukemia)0.08[11]
ImatinibA549 (Lung Cancer)65.4[11]
Aminothiazole DasatinibK562 (Leukemia)0.001[12]
DasatinibMDA-MB-231 (Breast Cancer)6.1[13]

Table 2: Comparative anticancer activity (IC50 values) of representative heterocyclic amines. It is important to note that the N-alkyl-nitroimidazole analogs, while structurally related, are not direct isosteres of this compound and serve as a proxy for the potential activity of N-alkylated aminoimidazoles.

Kinase Inhibition (IC50 Values)
Compound ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Reference
2-Aminoimidazole Analog Compound 50Src, Fyn, Lyn, Yes3-50[14]
Aminopyrimidine Imatinibv-Abl600[6][15]
Imatinibc-Kit100[15][16]
ImatinibPDGFR100[15][16]
Aminothiazole DasatinibAbl<1[17]
DasatinibSrc0.8[17]
Dasatinibc-Kit79[17]

Table 3: Comparative kinase inhibition (IC50 values) of representative heterocyclic amines.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these heterocyclic amines are rooted in their ability to modulate key signaling pathways implicated in disease pathogenesis.

Signaling_Pathways cluster_aminopyrimidine Aminopyrimidine (e.g., Imatinib) cluster_aminothiazole Aminothiazole (e.g., Dasatinib) cluster_aminoimidazole 2-Aminoimidazole Analogs Imatinib Imatinib BCR_ABL BCR-ABL Imatinib->BCR_ABL inhibits c_Kit c-Kit Imatinib->c_Kit inhibits PDGFR PDGFR Imatinib->PDGFR inhibits Proliferation Proliferation BCR_ABL->Proliferation c_Kit->Proliferation PDGFR->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Src_Family Src Family Kinases Dasatinib->Src_Family inhibits Src_Family->Proliferation Aminoimidazole N-Alkyl-2-Aminoimidazole Analogs SFKs Src Family Kinases Aminoimidazole->SFKs inhibit SFKs->Proliferation Kinase_Inhibition_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Buffers) Dilute Prepare Serial Dilutions of Test Compounds Start->Dilute Add_Compound Add Test Compounds to Plate Dilute->Add_Compound Plate Plate Kinase, Substrate, and Buffer Plate->Add_Compound Start_Reaction Initiate Reaction with ATP Add_Compound->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Detect Add Luminescent Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition and IC50 Read->Analyze End Results Analyze->End

References

evaluating the performance of different synthetic routes to 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to the Synthetic Routes of 1-butyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of two primary synthetic routes to this compound, a valuable building block in medicinal chemistry and drug development. The performance of each route is compared based on key metrics such as yield, reaction time, and environmental impact. Detailed experimental protocols and a logical workflow for route selection are also presented to aid researchers in making informed decisions for their specific needs.

Performance Comparison of Synthetic Routes

The following table summarizes the quantitative data for the two evaluated synthetic routes to this compound.

Parameter Route 1: Two-Step Synthesis via 2-Aminoimidazole Route 2: One-Pot Synthesis from Glyoxal, Butylamine, and Cyanamide
Overall Yield ~75-85% (calculated from individual step yields)60-70%
Purity High (purification at each step)Moderate (requires final purification)
Reaction Time 14-20 hours8-12 hours
Key Reagents Chloroacetaldehyde, Guanidine hydrochloride, 1-Bromobutane, Sodium hydroxideGlyoxal, Butylamine, Cyanamide, Acid catalyst
Solvent System Deep Eutectic Solvent (Choline chloride:Urea), AcetonitrileEthanol or Methanol
Environmental Impact Greener (uses a deep eutectic solvent in Step 1)Moderate (uses traditional organic solvents)
Scalability GoodModerate to Good

Experimental Protocols

Route 1: Two-Step Synthesis via 2-Aminoimidazole

This route involves the initial synthesis of 2-aminoimidazole followed by its N-alkylation.

Step 1: Synthesis of 2-Aminoimidazole in a Deep Eutectic Solvent

This protocol is adapted from a green synthesis approach for 2-aminoimidazoles.

  • Reagents and Materials:

    • Chloroacetaldehyde (1.0 eq)

    • Guanidine hydrochloride (1.2 eq)

    • Choline chloride

    • Urea

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80°C until a clear, homogeneous liquid is formed.

    • To the DES, add guanidine hydrochloride and stir until dissolved.

    • Slowly add chloroacetaldehyde to the mixture at room temperature.

    • Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and add deionized water to precipitate the product.

    • Filter the solid, wash with cold deionized water, and dry under vacuum to yield 2-aminoimidazole.

    • The product can be further purified by recrystallization from ethyl acetate.

Step 2: N-alkylation of 2-Aminoimidazole

This protocol is based on general methods for the N-alkylation of imidazoles.

  • Reagents and Materials:

    • 2-Aminoimidazole (1.0 eq)

    • 1-Bromobutane (1.1 eq)

    • Sodium hydroxide (1.5 eq)

    • Acetonitrile

    • Saturated sodium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-aminoimidazole in acetonitrile in a round-bottom flask.

    • Add powdered sodium hydroxide to the solution and stir the suspension for 30 minutes at room temperature.

    • Add 1-bromobutane dropwise to the reaction mixture.

    • Heat the mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

    • The crude product can be purified by column chromatography on silica gel.

Route 2: One-Pot Synthesis from Glyoxal, Butylamine, and Cyanamide

This route offers a more streamlined approach to the target molecule.

  • Reagents and Materials:

    • Glyoxal (40% aqueous solution, 1.0 eq)

    • Butylamine (1.0 eq)

    • Cyanamide (1.0 eq)

    • Hydrochloric acid (catalytic amount)

    • Ethanol

    • Sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, combine glyoxal, butylamine, and cyanamide in ethanol.

    • Add a catalytic amount of hydrochloric acid to the mixture.

    • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 78°C) for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Evaluation Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route based on specific research or production needs.

G A Define Synthesis Goals B High Yield & Purity Critical? A->B C Route 1: Two-Step Synthesis B->C Yes E Time & Simplicity Priority? B->E No D Consider Route 1 C->D K Final Route Selection D->K F Route 2: One-Pot Synthesis E->F Yes H Environmental Impact a Key Factor? E->H No G Consider Route 2 F->G G->K I Route 1 Favored (Green Step 1) H->I Yes J Evaluate Both Routes Based on Other Factors H->J No I->K J->K

Caption: Workflow for synthetic route selection.

Benchmarking the Catalytic Activity of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)-Based Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, often exhibiting superior performance compared to traditional phosphine-based ligands. This guide provides an objective comparison of the catalytic activity of palladium complexes bearing the bulky NHC ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), against a conventional phosphine-based catalyst in two of the most fundamental carbon-carbon bond-forming reactions: the Suzuki-Miyaura and Heck cross-couplings. The supporting experimental data and detailed protocols are provided to assist researchers in selecting and implementing effective catalytic systems.

I. Overview of Catalytic Systems

The performance of two representative palladium catalysts is compared:

  • [Pd(IPr)(allyl)Cl]: A well-defined palladium(II) precatalyst bearing the IPr NHC ligand. This complex is known for its high stability and activity in a variety of cross-coupling reactions.

  • Pd(PPh₃)₄: A common palladium(0) catalyst with triphenylphosphine ligands, which has been a workhorse in cross-coupling chemistry for decades.

The catalytic efficacy of these systems is evaluated in the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid and the Heck coupling of an aryl bromide with an olefin.

II. Data Presentation: Quantitative Comparison of Catalytic Performance

The following tables summarize the quantitative data for the Suzuki-Miyaura and Heck reactions, allowing for a direct comparison of the IPr-based catalyst with the phosphine-based alternative.

Table 1: Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene with Phenylboronic Acid
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
[Pd(IPr)(allyl)Cl] 1.0K₃PO₄Dioxane/H₂O8029898[1]
Pd(PPh₃)₄ 3.0K₂CO₃Toluene100128528[2]

Key Observations:

  • The [Pd(IPr)(allyl)Cl] catalyst demonstrates significantly higher activity, achieving a near-quantitative yield at a lower catalyst loading and temperature in a much shorter reaction time compared to Pd(PPh₃)₄.[1][2]

  • The higher turnover number (TON) for the IPr-based system indicates greater catalyst efficiency.

Table 2: Heck Cross-Coupling of 4-Bromobenzonitrile with Styrene
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
PEPPSI-IPr 1.0K₂CO₃Dioxane10049595[3]
Pd(OAc)₂ / 2 PPh₃ 2.0Et₃NDMF100168844[4]

Key Observations:

  • The PEPPSI-IPr catalyst, a readily available IPr-Pd complex, provides a higher yield in a significantly shorter reaction time than the in situ generated phosphine-based catalyst.[3][4]

  • The superior performance of the NHC-based catalyst is evident in its higher turnover number.

III. Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura and Heck reactions using the IPr-based catalyst are provided below.

A. Suzuki-Miyaura Cross-Coupling Reaction

Catalyst: [Pd(IPr)(allyl)Cl]

Reactants:

  • 4-Chlorotoluene

  • Phenylboronic acid

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add [Pd(IPr)(allyl)Cl] (1.0 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add 3 mL of a 10:1 mixture of dioxane and water.

  • The reaction mixture is stirred and heated at 80 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1]

B. Heck Cross-Coupling Reaction

Catalyst: PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride)

Reactants:

  • 4-Bromobenzonitrile

  • Styrene

Procedure:

  • In a glovebox, a vial is charged with PEPPSI-IPr (1.0 mol%), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • The vial is sealed and brought out of the glovebox.

  • Dioxane (2 mL) and styrene (1.2 mmol) are added via syringe.

  • The reaction mixture is stirred and heated at 100 °C for 4 hours.

  • After cooling, the mixture is diluted with diethyl ether and filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to yield the stilbene product.[3]

IV. Visualizing Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the fundamental steps in the Suzuki-Miyaura and Heck catalytic cycles.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar' L Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination Olefin Insertion Migratory Insertion Coordination->Insertion PdII_Alkyl R-Pd(II)-X L Insertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product Substituted Olefin BetaHydride->Product RedElim_Base Reductive Elimination (Base) BetaHydride->RedElim_Base H-Pd(II)-X RedElim_Base->Pd0

Caption: Catalytic cycle for the Heck cross-coupling reaction.

V. Conclusion

The experimental data clearly indicates that palladium catalysts bearing the IPr N-heterocyclic carbene ligand offer significant advantages over traditional triphenylphosphine-based systems in both Suzuki-Miyaura and Heck cross-coupling reactions. The IPr-ligated catalysts demonstrate higher activity, allowing for lower catalyst loadings, milder reaction conditions, and shorter reaction times, which translates to increased efficiency and sustainability. The provided protocols offer a practical starting point for researchers looking to employ these advanced catalytic systems in their synthetic endeavors. The inherent stability and high performance of IPr-Pd complexes make them a superior choice for a wide range of cross-coupling applications in academic and industrial research.

References

Structural Confirmation of 1-Butyl-1H-imidazol-2-amine Derivatives via X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the crystallographic data for N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, providing a key reference for the structural elucidation of related 1-butyl-1H-imidazol-2-amine compounds.

This guide offers a comparative overview of the structural confirmation of a this compound derivative using single-crystal X-ray crystallography. The data presented here is based on a study of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, which serve as a valuable proxy for understanding the structural characteristics of the broader class of this compound compounds. The experimental data and methodologies detailed below are essential for researchers, scientists, and drug development professionals working with these heterocyclic compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data obtained for a representative N-substituted-2-butyl-4-chloro-1H-imidazole derivative, compound 4c , as reported in a comprehensive study. This data provides a benchmark for comparison with newly synthesized derivatives.

ParameterCompound 4c
Chemical FormulaC₁₉H₂₀ClN₃O₃
Formula Weight373.83
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.839(3)
b (Å)8.4382(17)
c (Å)15.195(3)
α (°)90
β (°)114.16(3)
γ (°)90
Volume (ų)1735.6(6)
Z4
Density (calculated) (g/cm³)1.431
Absorption Coefficient (mm⁻¹)0.239
F(000)784.0
Crystal Size (mm³)0.32 x 0.28 x 0.25
RadiationMoKα (λ = 0.71073)
2θ range for data collection (°)5.12 to 56.66
Index ranges-19 ≤ h ≤ 19, -11 ≤ k ≤ 11, -20 ≤ l ≤ 20
Reflections collected16508
Independent reflections4256 [R(int) = 0.0312]
Data/restraints/parameters4256/0/236
Goodness-of-fit on F²1.041
Final R indexes [I > 2σ(I)]R₁ = 0.0494, wR₂ = 0.1293
Final R indexes [all data]R₁ = 0.0631, wR₂ = 0.1408
Largest diff. peak/hole (e Å⁻³)0.35/-0.33

Experimental Protocols

The successful determination of the crystal structure of these derivatives relies on precise experimental methodologies for both the synthesis of the compounds and the subsequent X-ray diffraction analysis.

Synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives:

The synthesis is a two-step process[1]:

  • Alkylation: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is alkylated with different phenacyl bromides to yield intermediate compounds[1].

  • Reduction: The intermediate compounds are then reduced using sodium borohydride to obtain the final N-substituted-2-butyl-4-chloro-1H-imidazole derivatives[1].

X-ray Crystallography Protocol:

Single-crystal X-ray diffraction data is collected to elucidate the three-dimensional structure of the synthesized compounds. The general workflow is as follows:

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown.

  • Data Collection: A selected crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².

Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the imidazole derivatives to their structural confirmation via X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials (2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, phenacyl bromides) alkylation Alkylation start->alkylation intermediate Intermediate Product alkylation->intermediate reduction Reduction (Sodium Borohydride) intermediate->reduction product Final Derivative reduction->product crystal_growth Single Crystal Growth product->crystal_growth Purification & Crystallization data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Confirmed 3D Structure refinement->final_structure

Caption: Synthesis and Crystallographic Analysis Workflow.

This guide provides a foundational understanding of the structural confirmation of this compound derivatives by presenting a detailed analysis of a closely related compound. The provided data and protocols can be used as a reference for the characterization of novel derivatives in this chemical class.

References

Safety Operating Guide

Proper Disposal of 1-butyl-1H-imidazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 1-butyl-1H-imidazol-2-amine as a corrosive and harmful hazardous waste. Professional disposal through a licensed waste management service is the required method.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.

Safety and Hazard Profile

  • Corrosivity: Expected to cause severe skin burns and eye damage.[1][2]

  • Toxicity: Likely harmful if swallowed.[1][2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

Personal protective equipment (PPE) is mandatory when handling this compound.

Required Personal Protective Equipment (PPE)
PPE CategorySpecification
Hand Protection Chemical resistant gloves (e.g., nitrile, neoprene).
Eye Protection Tightly fitting safety goggles and a face shield.[1]
Skin and Body Protection Protective clothing, including a lab coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a certified respirator if inhalation risk is present.

Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][4] Do not discharge this chemical down the drain or into the environment.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated labware and PPE, in a dedicated and clearly labeled hazardous waste container.

    • The container must be compatible with corrosive and basic organic compounds. High-density polyethylene (HDPE) is a suitable option.[5]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[4]

    • Ensure the storage area is well-ventilated and away from incompatible materials, particularly acids.[4]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][6]

Laboratory Pre-treatment: Neutralization (For Advanced Users)

In some instances, laboratory neutralization of small quantities of corrosive basic waste may be permissible before disposal, subject to institutional and local regulations. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Neutralization of this compound

Objective: To neutralize the basic properties of this compound to reduce its corrosivity.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

  • All required PPE

Procedure:

  • Preparation: Work in a chemical fume hood. Place the beaker containing the this compound waste on a stir plate.

  • Dilution: If the waste is concentrated, it may be carefully diluted with a compatible solvent (e.g., water, if miscible and safe to do so) to control the reaction rate.

  • Neutralization:

    • Slowly add the dilute acid to the stirring amine solution. The neutralization reaction is exothermic; add the acid dropwise to control the temperature.

    • Monitor the pH of the solution regularly using pH indicator strips or a pH meter.

    • Continue adding acid until the pH is in the neutral range (typically between 6.0 and 8.0).

  • Final Disposal:

    • Even after neutralization, the resulting solution may still be considered hazardous waste due to the presence of the organic salt and any other contaminants.

    • Collect the neutralized solution in a labeled hazardous waste container and dispose of it through your institution's hazardous waste program.

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Collection cluster_pretreatment Pre-treatment (Optional) cluster_containment Containment & Labeling cluster_disposal Final Disposal CollectWaste Collect Waste (Chemical, Contaminated PPE, Labware) Neutralize Neutralize with Dilute Acid CollectWaste->Neutralize Small Quantities Only Containerize Place in Labeled Hazardous Waste Container CollectWaste->Containerize Neutralize->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Dispose Dispose via Licensed Hazardous Waste Contractor Store->Dispose

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-butyl-1H-imidazol-2-amine was located. The following guidance is based on safety data for structurally similar imidazole and amine compounds. It is imperative to consult a qualified safety professional and review all available safety information before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly followed to ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Use
Hands Chemical-resistant glovesInspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling.
Eyes/Face Safety goggles or face shieldUse government-approved eye and face protection to shield against splashes or dust.
Respiratory Government-approved respiratorRequired when working in poorly ventilated areas or when engineering controls are insufficient to maintain exposure below acceptable limits.
Body Protective clothingWear appropriate protective clothing to prevent skin exposure.

Safe Handling and Operational Plan

Adherence to a strict operational plan is necessary to maintain a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area.

  • Utilize a closed system or local exhaust ventilation (e.g., chemical fume hood) to prevent direct exposure.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not breathe vapors or dust.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][3] Do not allow the product to enter drains.[1]

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves or absorbent pads, should also be disposed of as hazardous waste.

First Aid Measures

In the event of exposure, immediate action is required.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[4]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]

Visual Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Prepare Engineering Controls (Fume Hood) b->c d Weigh/Measure Chemical in Fume Hood c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f j In Case of Spill or Exposure, Follow Emergency Procedures e->j g Dispose of Waste in Designated Hazardous Waste Container f->g h Doff and Dispose of Contaminated PPE g->h i Wash Hands Thoroughly h->i k Administer First Aid and Seek Medical Attention j->k

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.